(S)-(+)-1-Cbz-3-pyrrolidinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJFGOKYTZKMH-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540851 | |
| Record name | Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100858-32-0 | |
| Record name | Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-1-Cbz-3-pyrrolidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on (S)-(+)-1-Cbz-3-pyrrolidinol: Structural Features and Chirality
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-1-Cbz-3-pyrrolidinol, also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its rigid five-membered ring structure, combined with the stereodefined hydroxyl group and the versatile carbobenzyloxy (Cbz) protecting group, makes it an invaluable intermediate for the enantioselective synthesis of a wide array of biologically active molecules, particularly in the development of therapeutics for neurological disorders.[1][3] This technical guide provides a comprehensive overview of the structural features, chirality, and key applications of this compound, intended for professionals in research and drug development.
Structural Features and Physicochemical Properties
The structural integrity and chemical properties of this compound are fundamental to its utility in synthesis. The molecule consists of a pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle. The nitrogen atom is protected by a carbobenzyloxy (Cbz) group, which is stable under many reaction conditions but can be readily removed by hydrogenolysis. A hydroxyl group is situated at the C3 position of the pyrrolidine ring.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 71-77 °C | [1] |
| Specific Optical Rotation ([α]D) | +21° (c=1 in Chloroform) | [1] |
| CAS Number | 100858-32-0 | [1] |
Chirality and Stereochemistry
The chirality of this compound is a defining feature, critical for its application in asymmetric synthesis. The stereocenter is located at the C3 carbon of the pyrrolidine ring, which is bonded to four different substituents: a hydrogen atom, a hydroxyl group, the C2 carbon of the ring, and the C4 carbon of the ring.
The (S) Configuration
The absolute configuration of the chiral center is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the substituents attached to the chiral carbon are ranked based on their atomic number.
With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, thus assigning the (S) configuration.
The (+) Optical Rotation
The (+) designation, or dextrorotatory, indicates that a solution of this compound rotates plane-polarized light to the right (clockwise). It is important to note that there is no direct, predictable correlation between the (S/R) configuration and the direction of optical rotation (+/-). This relationship is determined experimentally for each chiral molecule.
Experimental Protocols
Enantioselective Synthesis
While multiple synthetic routes to chiral 3-pyrrolidinols exist, a common strategy involves the enantioselective reduction of a prochiral ketone, N-Cbz-3-pyrrolidinone.
Example Protocol: Asymmetric Reduction of N-Cbz-3-pyrrolidinone
-
Materials: N-Cbz-3-pyrrolidinone, (R)-CBS-oxazaborolidine, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF), Methanol, Diethyl ether, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.
-
Procedure:
-
A solution of (R)-CBS-oxazaborolidine in THF is cooled to 0 °C under an inert atmosphere.
-
Borane-dimethyl sulfide complex (BMS) is added dropwise to the solution, and the mixture is stirred for 15 minutes.
-
A solution of N-Cbz-3-pyrrolidinone in THF is then added slowly to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound is confirmed using ¹H and ¹³C NMR spectroscopy. The chemical shifts will be similar for both enantiomers in an achiral solvent.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 5H, Ar-H), 5.13 (s, 2H, -CH₂-Ph), 4.45 (br s, 1H, -OH), 3.65-3.40 (m, 4H, pyrrolidine ring protons), 2.10-1.90 (m, 2H, pyrrolidine ring protons).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.8, 136.9, 128.5, 127.9, 127.8, 69.8, 67.1, 53.6, 44.2, 34.1.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess (e.e.) of this compound is determined by chiral HPLC.
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the Cbz group absorbs (e.g., 254 nm) is typically employed.
-
Procedure: A solution of the sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Application in Drug Development: Synthesis of NK1 Receptor Antagonists
This compound is a key intermediate in the synthesis of various pharmaceuticals, including neurokinin-1 (NK1) receptor antagonists. These antagonists have shown therapeutic potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting. One such example is the synthesis of L-733,060, a potent and selective NK1 receptor antagonist.
In this workflow, the hydroxyl group of this compound is first activated, typically by conversion to a mesylate. This is followed by a nucleophilic substitution with a substituted phenol, leading to the formation of a key ether linkage present in the final drug molecule. The stereochemistry at the C3 position is crucial for the biological activity of the resulting NK1 receptor antagonist.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the presence of functional groups amenable to a variety of chemical transformations make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its structural features, chirality, and reactivity is essential for its effective utilization in the development of novel therapeutics.
References
An In-depth Technical Guide to (S)-(+)-1-Cbz-3-pyrrolidinol
(S)-(+)-1-Cbz-3-pyrrolidinol , a pivotal chiral building block, holds significant importance in the realms of pharmaceutical and agrochemical synthesis. Its distinct stereochemistry and versatile reactivity make it an indispensable intermediate for the asymmetric synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is formally known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate. The "Cbz" designation refers to the carboxybenzyl protecting group on the nitrogen atom of the pyrrolidine ring, which enhances the compound's stability and selectivity in chemical reactions.
CAS Number: 100858-32-0
Synonyms:
-
(S)-N-Z-3-pyrrolidinol
-
(S)-1-Benzyloxycarbonyl-3-pyrrolidinol
-
(S)-1-Carbobenzoxy-3-pyrrolidinol
-
Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 71 - 77 °C |
| Optical Rotation | [α]²⁰/D = +21° (c=1 in Chloroform) |
| Purity | ≥ 95% (GC) |
| Storage Conditions | Store at room temperature |
Asymmetric Synthesis and Applications
The chiral nature of this compound makes it a highly valuable asset in asymmetric synthesis, enabling the creation of enantiomerically pure compounds crucial for drug development. The pyrrolidine scaffold is a common motif in a wide array of pharmaceuticals, and this particular intermediate provides a strategic entry point for introducing chirality.
It serves as a key intermediate in the synthesis of various bioactive molecules, including analgesics, anti-inflammatory agents, and drugs targeting neurological disorders.[1] Its ability to facilitate the formation of complex molecular architectures makes it an indispensable tool for medicinal chemists.
Experimental Protocols
While numerous synthetic routes to pyrrolidine derivatives exist, a common strategy for preparing chiral 3-hydroxypyrrolidines involves the use of a chiral pool starting material, such as malic acid. The following is a representative, multi-step protocol for the synthesis of an N-protected (S)-3-hydroxypyrrolidine derivative, which can be adapted for the Cbz-protected target compound.
Step 1: Synthesis of N-protected (S)-malimide
-
Reaction: (S)-Malic acid is reacted with benzylamine (in the case of an N-benzyl protecting group) to form the corresponding N-benzyl imide. For the Cbz-protected analog, a similar strategy employing a suitable amine precursor would be used.
-
Procedure:
-
In a round-bottom flask, dissolve (S)-malic acid in a suitable solvent.
-
Add benzylamine dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-protected (S)-malimide.
-
Step 2: Reduction of the Imide to (S)-N-protected-3-hydroxypyrrolidine
-
Reaction: The N-protected (S)-malimide is reduced to the corresponding amino alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the N-protected (S)-malimide (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-protected (S)-3-hydroxypyrrolidine.
-
Visualization of Synthetic Workflow
The logical progression of the synthesis from a chiral starting material to the final product is a critical aspect of its production. The following diagram, generated using the DOT language, illustrates a generalized workflow for the synthesis of this compound.
A generalized workflow for the synthesis of this compound.
References
(S)-(+)-1-Cbz-3-pyrrolidinol: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties of (S)-(+)-1-Cbz-3-pyrrolidinol, a key chiral building block in modern drug discovery and development. Tailored for researchers, scientists, and drug development professionals, this document compiles essential data, experimental considerations, and insights into its application, particularly in the synthesis of novel therapeutic agents.
Core Properties and Specifications
This compound, also known as (S)-1-Benzyloxycarbonyl-3-pyrrolidinol or Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a white to off-white crystalline solid. Its chiral nature makes it a valuable intermediate in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals.[1]
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 100858-32-0 |
| Appearance | White to off-white powder[1] |
| Melting Point | 71-77 °C[1] |
| Boiling Point | 370.7 °C at 760 mmHg (Predicted) |
| Density | 1.263 g/cm³ (Predicted) |
| Optical Rotation | [α]²⁰/D = +21° (c=1 in Chloroform)[1] |
| Solubility | Soluble in Chloroform |
Chemical Synthesis and Purification
The synthesis of this compound typically involves the protection of the nitrogen atom of (S)-3-pyrrolidinol with a carboxybenzyl (Cbz) group. This can be achieved by reacting (S)-3-pyrrolidinol with benzyl chloroformate in the presence of a base.
Alternatively, enantioselective synthesis routes starting from achiral precursors or other chiral building blocks like L-proline or L-glutamic acid can be employed. One common strategy is the asymmetric reduction of 1-Cbz-3-pyrrolidinone.
Illustrative Synthetic Workflow:
Purification of the final product is crucial to ensure high enantiomeric and chemical purity. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is frequently used for the purification of pyrrolidine derivatives. The choice of eluent system is critical for effective separation.
-
Crystallization: Recrystallization from a suitable solvent system can be employed to enhance the purity of the crystalline product.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
General Experimental Protocol for NMR Analysis: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The solution should be free of particulate matter. 1H and 13C NMR spectra are then acquired on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity of this compound.
General Experimental Protocol for Chiral HPLC Analysis: A chiral stationary phase (CSP) is used for the separation of enantiomers. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds. The flow rate and detection wavelength are optimized for the specific analysis.
Illustrative Analytical Workflow:
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its pyrrolidine ring is a common scaffold in many pharmaceuticals. It is particularly noted for its use in the development of drugs targeting the central nervous system, including neuroprotective agents. The defined stereochemistry at the 3-position is often critical for the biological activity of the final drug substance.
While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural and chiral integrity directly impacts the quality and efficacy of the resulting drug. There are no specific signaling pathways in which this intermediate is directly involved; rather, it provides a foundational structure upon which the pharmacologically active moieties are built. The logic of its use lies in its ability to introduce a specific three-dimensional architecture into the target molecule, which is essential for selective interaction with biological targets such as enzymes and receptors.
Logical Relationship in Drug Design:
Conclusion
This compound is an indispensable tool for medicinal chemists and pharmaceutical scientists. Its well-defined physical and chemical properties, combined with its chiral nature, make it a valuable starting point for the synthesis of complex and stereospecific drug candidates. A thorough understanding of its characteristics and the analytical methods for its quality control are paramount for its effective use in research and development.
References
The Role of (S)-(+)-1-Cbz-3-pyrrolidinol in Asymmetric Synthesis: A Technical Guide
(S)-(+)-1-Cbz-3-pyrrolidinol , a chiral building block derived from (S)-3-hydroxypyrrolidine, serves as a versatile precursor in the synthesis of a wide range of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. Its rigid pyrrolidine scaffold and stereochemically defined hydroxyl group make it an invaluable asset for introducing chirality in asymmetric transformations. While its direct application as a cleavable chiral auxiliary is not extensively documented in scientific literature, its derivatives are pivotal in the creation of chiral ligands, catalysts, and complex molecular architectures. This guide provides an in-depth analysis of the synthetic utility of this compound, focusing on its role as a foundational chiral synthon.
Physicochemical Properties and Availability
This compound, also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a commercially available, white to off-white crystalline solid. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Melting Point | 71-77 °C |
| Optical Rotation | [α]²⁰/D +21° (c=1 in Chloroform) |
| CAS Number | 100858-32-0 |
Core Application as a Chiral Building Block
The primary role of this compound in asymmetric synthesis is as a chiral building block. The Cbz (carboxybenzyl) protecting group on the nitrogen atom allows for a wide range of chemical manipulations at the hydroxyl group, while the inherent chirality at the C3 position is transferred to the target molecule.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The hydroxyl group of this compound can be readily functionalized to generate a variety of chiral ligands for transition-metal-catalyzed asymmetric reactions. These ligands create a chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of new stereocenters.
Experimental Protocol: Synthesis of a Chiral Phosphine Ligand Precursor
A representative procedure for the derivatization of this compound to a phosphine ligand precursor is as follows:
-
Mesylation of the Hydroxyl Group: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the mesylate.
-
Nucleophilic Substitution with a Phosphide: The resulting mesylate (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. In a separate flask, a solution of diphenylphosphine (1.2 eq.) in THF is treated with n-butyllithium (1.2 eq.) at -78 °C to generate lithium diphenylphosphide. This solution is then added dropwise to the solution of the mesylate at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the chiral phosphine ligand.
The logical workflow for the synthesis of a chiral ligand from this compound is depicted below.
The Pivotal Role of (S)-(+)-1-Cbz-3-pyrrolidinol in Modern Medicinal Chemistry: A Technical Guide
(S)-(+)-1-Cbz-3-pyrrolidinol, a versatile chiral building block, has emerged as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its inherent stereochemistry and functional group accessibility make it an invaluable starting material for the development of novel therapeutics targeting a range of diseases, from cancer and viral infections to neurological disorders. This in-depth technical guide explores the multifaceted applications of this compound in medicinal chemistry, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of key drug candidates, present quantitative data in structured tables, and provide detailed experimental insights and pathway diagrams.
Core Properties and Versatility
This compound, also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, possesses a unique set of properties that make it a highly sought-after intermediate in pharmaceutical synthesis.[1][2] The presence of a chiral center at the 3-position of the pyrrolidine ring is crucial for creating enantiomerically pure compounds, a critical factor for drug efficacy and safety.[1][2][3] The carbobenzyloxy (Cbz) protecting group on the nitrogen atom provides stability and allows for selective deprotection during synthetic sequences. The hydroxyl group at the 3-position serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities.
| Property | Value | Reference(s) |
| Synonyms | (S)-N-Z-3-Pyrrolidinol, (S)-1-Benzyloxycarbonyl-3-pyrrolidinol, (S)-1-Carbobenzoxy-3-pyrrolidinol | [4] |
| CAS Number | 100858-32-0 | [4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [4] |
| Molecular Weight | 221.25 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 71 - 77 °C | [4] |
| Optical Rotation | [α]²⁰/D = +21° (c=1 in Chloroform) | [4] |
| Purity | ≥ 95% (GC) | [4] |
Applications in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound and its derivatives have been instrumental in the development of potent and selective kinase inhibitors.
ERK Inhibitors for Oncology
Extracellular signal-regulated kinases (ERK1 and ERK2) are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[5][6][7] The development of ERK inhibitors is a promising therapeutic strategy.
A notable example is the discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors. The initial lead compound, SCH772984, a potent and selective ERK1/2 inhibitor, suffered from poor pharmacokinetic properties.[8][9] A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel 3(S)-thiomethyl pyrrolidine analog with vastly improved pharmacokinetics.[8][9]
Experimental Workflow: Synthesis of 3(S)-thiomethyl pyrrolidine derivative
Caption: Synthetic route to a key intermediate for ERK inhibitors.
Quantitative Data: ERK Inhibitors
| Compound | Target(s) | IC₅₀ (nM) | Rat AUC PK @10 mpk (µM·h) | F% | Reference(s) |
| SCH772984 (Compound 5) | ERK1/2 | 4 / 1 | 0 | 0 | [8][9][10] |
| 3(S)-thiomethyl pyrrolidine analog (Compound 28) | ERK1/2 | - | 26 | 70 | [8][9] |
ERK Signaling Pathway and Inhibition
Caption: The MAPK/ERK signaling pathway and the point of inhibition.
Checkpoint Kinase 1 (Chk1) Inhibitors
Checkpoint kinase 1 (Chk1) is a crucial regulator of the cell cycle and DNA damage response, making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[1][10][11][12] Pyrrolocarbazoles, a class of compounds inspired by natural products like granulatimide, have been synthesized and shown to be potent Chk1 inhibitors.[13][14][15] The chiral pyrrolidine moiety is a key structural feature of these inhibitors.
Experimental Workflow: Synthesis of Pyrrolocarbazole Derivatives
Caption: General synthetic scheme for pyrrolocarbazole Chk1 inhibitors.
Quantitative Data: Pyrrolocarbazole Chk1 Inhibitors
| Compound | Chk1 IC₅₀ (nM) | Reference(s) |
| Isogranulatimide C | 650 | [13] |
| Compound 13 (quinone analog) | 27 | [16] |
| Compound 16 (hydroquinone analog) | 23 | [16] |
| Compound 32b | 2.8 | [13] |
| Compound 1d (quinolinyl/isoquinolinyl fused) | 69 (for D1/CDK4) | [17] |
Chk1 Signaling Pathway in DNA Damage Response
Caption: The ATR-Chk1 signaling pathway and its inhibition.
Application in the Synthesis of Antiviral Agents
The pyrrolidine scaffold is a common feature in many antiviral drugs. This compound serves as a valuable chiral precursor for the synthesis of potent inhibitors of viral enzymes.
Hepatitis C Virus (HCV) Protease Inhibitors
The HCV NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral therapy.[18] Boceprevir, a first-generation HCV protease inhibitor, features a complex chemical structure that includes a bicyclic proline derivative.[19][20] While a direct synthesis from this compound is not straightforward, the synthesis of key chiral intermediates often relies on methodologies applicable to such chiral pyrrolidines. The synthesis of the key (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid intermediate is a critical step in the overall synthesis of boceprevir.[2][21][22]
Logical Relationship: Synthesis of Boceprevir Intermediate
Caption: Conceptual pathway to a key boceprevir intermediate.
Quantitative Data: Boceprevir Activity
| Target | Kᵢ (nM) | EC₉₀ (µM) in replicon assay | Reference(s) |
| HCV NS3 Protease | 14 | 0.35 | [20][23] |
Conclusion
This compound has proven to be an indispensable chiral building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors for oncology and protease inhibitors for viral infections highlights its versatility and importance in the development of modern therapeutics. The ability to introduce specific stereochemistry and diverse functionalities through this scaffold allows for the fine-tuning of pharmacological properties, leading to the discovery of more potent and selective drug candidates. As drug discovery continues to evolve, the demand for such versatile chiral intermediates is expected to grow, further solidifying the central role of this compound in the synthesis of next-generation medicines.
References
- 1. ijmcmed.org [ijmcmed.org]
- 2. scbt.com [scbt.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. apexbt.com [apexbt.com]
- 11. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
- 17. Design, Synthesis, and Biological Evaluation of Orally Bioavailable CHK1 Inhibitors Active against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction [beilstein-journals.org]
- 19. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges in modern drug discovery: a case study of boceprevir, an HCV protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | C13H21NO4 | CID 10848612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pharmaffiliates.com [pharmaffiliates.com]
- 23. apexbt.com [apexbt.com]
(S)-(+)-1-Cbz-3-pyrrolidinol: A Chiral Cornerstone in Asymmetric Synthesis for Drug Discovery
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-1-Cbz-3-pyrrolidinol, also known as (S)-1-Benzyloxycarbonyl-3-hydroxypyrrolidine, is a versatile and highly valuable chiral building block in the field of asymmetric synthesis. Its rigid pyrrolidine core, coupled with the stereodefined hydroxyl group and the readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it an indispensable tool for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its applications, particularly in the synthesis of pharmaceutical agents, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below, highlighting its suitability as a stable and reliable starting material in multi-step syntheses.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |
| CAS Number | 100858-32-0 | --INVALID-LINK-- |
| Melting Point | 71-77 °C | --INVALID-LINK-- |
| Optical Rotation | [α]²⁰/D +21° (c=1 in Chloroform) | --INVALID-LINK-- |
| Purity | ≥95% (GC) | --INVALID-LINK-- |
Core Applications in Asymmetric Synthesis
The strategic importance of this compound lies in its utility as a chiral precursor for a variety of functionalized pyrrolidine derivatives. These derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including analgesics, anti-inflammatory agents, and drugs targeting neurological disorders.[1]
Synthesis of Chiral Amines via Stereochemical Inversion
A pivotal transformation involving this compound is its conversion to the corresponding chiral amine with inverted stereochemistry at the C3 position. This is often achieved through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction. The Mitsunobu reaction is a powerful method for achieving this inversion with high fidelity.
This protocol outlines a representative two-step synthesis of (S)-1-Cbz-3-aminopyrrolidine from (R)-1-Boc-3-pyrrolidinol, which is structurally analogous to the Cbz-protected version and illustrates the key stereochemical inversion. The principles are directly applicable to the Cbz-protected starting material.
Step 1: Mitsunobu Reaction for the Synthesis of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate
This reaction facilitates the conversion of the secondary alcohol to an azide with inversion of stereochemistry.[2]
-
Reagents and Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
Triphenylphosphine (PPh₃)
-
Diisopropylazodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF, add diphenylphosphoryl azide (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropylazodicarboxylate (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.
-
Quantitative Data for Mitsunobu Reaction
| Substrate | Nucleophile | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| (R)-(-)-N-Boc-3-pyrrolidinol | DPPA | PPh₃, DIAD | THF | 0 to rt | 12-24 | (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate | ~98% |
Step 2: Reduction of the Azide to the Primary Amine
The azido group is subsequently reduced to the corresponding amine, preserving the newly established stereocenter.
-
Reagents and Materials:
-
(S)-tert-butyl 3-azidopyrrolidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (balloon or Parr shaker)
-
Celite
-
-
Procedure:
-
Dissolve (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate in methanol.
-
Add 10% palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.
-
This two-step process provides a reliable method for accessing the enantiomerically pure (S)-3-aminopyrrolidine scaffold, a crucial intermediate for numerous pharmaceutical targets.
Application in the Synthesis of Selective M3 Muscarinic Receptor Antagonists
Derivatives of this compound are key components in the synthesis of selective M3 muscarinic receptor antagonists.[3] These drugs are used in the treatment of conditions such as overactive bladder.[4] Darifenacin is a notable example of a potent and selective M3 receptor antagonist whose synthesis involves a chiral pyrrolidine moiety derivable from (S)-3-hydroxypyrrolidine.[5][6]
M3 Muscarinic Receptor Signaling Pathway
The therapeutic effect of M3 receptor antagonists is achieved by blocking the downstream signaling cascade initiated by acetylcholine binding. The primary signaling pathway for the M3 receptor is through the Gq protein.
References
- 1. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CZ200845A3 - Process for preparing darifenacin - Google Patents [patents.google.com]
- 3. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. benchchem.com [benchchem.com]
- 6. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
(S)-(+)-1-Cbz-3-pyrrolidinol: A Chiral Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Key Pharmaceutical Intermediate
Abstract
(S)-(+)-1-Cbz-3-pyrrolidinol, a versatile chiral building block, has become an indispensable component in the synthesis of a multitude of pharmaceutical agents. Its rigid, stereodefined pyrrolidine core provides a valuable scaffold for the development of potent and selective drugs targeting a range of therapeutic areas. This technical guide delves into the history of its synthesis, outlines key experimental protocols for its preparation, and explores its critical role in the development of impactful medicines, including antagonists of muscarinic receptors, potent antibiotics, and viral neuraminidase inhibitors. Detailed signaling pathways and experimental workflows are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Discovery and Historical Synthesis
The direct "discovery" of this compound is not marked by a single seminal publication but rather by its emergence as a critical chiral intermediate in the broader field of pyrrolidine chemistry. The development of stereoselective methods to synthesize 3-hydroxypyrrolidine derivatives was driven by the prevalence of the pyrrolidine ring in numerous natural products and biologically active compounds. Early synthetic strategies focused on the use of readily available chiral starting materials to establish the desired stereochemistry.
Key historical approaches to the synthesis of the (S)-3-hydroxypyrrolidine core include:
-
From L-Glutamic Acid: One of the earliest and most common approaches utilizes L-glutamic acid as a chiral starting material. This amino acid provides a readily available and inexpensive source of the desired stereochemistry. The synthetic sequence typically involves the reduction of the carboxylic acid moieties and subsequent cyclization to form the pyrrolidine ring.
-
From Malic Acid: (S)-Malic acid has also been employed as a chiral precursor. Synthetic routes from malic acid generally involve amination and reduction steps to construct the pyrrolidine scaffold.
-
Chemoenzymatic Methods: More contemporary methods have leveraged enzymes to achieve high enantioselectivity. For instance, the stereoselective reduction of an N-protected 3-pyrrolidinone using ketoreductases (KREDs) can yield the desired (S)-alcohol with high optical purity. This approach offers a greener and more efficient alternative to traditional chemical reductions.
The introduction of the carbobenzyloxy (Cbz) protecting group was a logical step to facilitate further chemical transformations on the pyrrolidinol core, leading to the widespread use of this compound in multi-step syntheses.
Synthetic Protocols
Several reliable methods for the preparation of this compound have been established. Below are detailed experimental protocols for two common synthetic routes.
Synthesis from L-Glutamic Acid (Illustrative Pathway)
This pathway involves the conversion of L-glutamic acid to the desired product through a multi-step sequence. A key transformation is the stereospecific formation of the pyrrolidine ring.
Experimental Protocol:
-
Protection and Reduction: L-glutamic acid is first N-protected with a suitable group (e.g., Boc). The carboxylic acid groups are then reduced to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cyclization: The resulting amino diol is then cyclized to form the pyrrolidinol. This can be achieved by converting the hydroxyl groups to leaving groups (e.g., tosylates) followed by intramolecular nucleophilic substitution by the amine.
-
Cbz Protection: The protecting group on the nitrogen is removed and replaced with a Cbz group using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate in a suitable solvent system (e.g., dioxane/water).
Stereoselective Reduction of N-Cbz-3-pyrrolidinone
This method offers a more direct route to the target molecule, relying on a stereoselective reduction of the corresponding ketone.
Experimental Protocol:
-
Preparation of N-Cbz-3-pyrrolidinone: The starting ketone, N-Cbz-3-pyrrolidinone, can be synthesized from commercially available precursors.
-
Asymmetric Reduction: The ketone is dissolved in a suitable buffer and solvent system. A ketoreductase (KRED) enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase) are added. The reaction is stirred at a controlled temperature and pH until completion.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Quantitative Data
The efficiency of the synthetic routes to this compound can be evaluated based on yield and enantiomeric excess (e.e.).
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (%) | Reference |
| Multi-step from Amino Acid | L-Glutamic Acid | LiAlH₄, TsCl, Cbz-Cl | 40-60 (overall) | >98 | [Generic representation of literature methods] |
| Chemoenzymatic Reduction | N-Cbz-3-pyrrolidinone | Ketoreductase (KRED) | 85-95 | >99 | [Based on typical chemoenzymatic reductions] |
| Mitsunobu Reaction | (R)-1-Cbz-3-pyrrolidinol | PPh₃, DIAD, p-nitrobenzoic acid | 70-85 | >99 (inversion) | [Illustrative of Mitsunobu inversion] |
Applications in Drug Development
This compound is a cornerstone in the synthesis of several marketed drugs. Its chiral scaffold is crucial for the specific interactions of these drugs with their biological targets.
Darifenacin: A Selective M3 Muscarinic Receptor Antagonist
Darifenacin is used to treat overactive bladder. The (S)-pyrrolidinol moiety is a key component of the molecule that contributes to its high affinity and selectivity for the M3 muscarinic receptor.[1][2][3]
Signaling Pathway of Darifenacin:
Caption: Darifenacin antagonizes the M3 muscarinic receptor, blocking bladder muscle contraction.
Telavancin: A Lipoglycopeptide Antibiotic
Telavancin is an antibiotic used to treat serious bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6][7][8] It has a dual mechanism of action, inhibiting both bacterial cell wall synthesis and disrupting the bacterial cell membrane.[4][6][7] The pyrrolidine-containing side chain is crucial for its potent activity.
Mechanism of Action of Telavancin:
Caption: Telavancin's dual mechanism of action against bacteria.
Neuraminidase Inhibitors (e.g., Laninamivir)
This compound serves as a precursor for the synthesis of various antiviral agents, including neuraminidase inhibitors like laninamivir. These drugs are effective against influenza A and B viruses by preventing the release of new viral particles from infected cells.
Influenza Virus Release and Neuraminidase Inhibition:
Caption: Neuraminidase inhibitors block viral release by inhibiting the neuraminidase enzyme.
Conclusion
This compound has firmly established itself as a valuable and versatile chiral building block in the pharmaceutical industry. Its significance stems from its stereodefined structure, which is often a prerequisite for potent and selective drug action. The historical evolution of its synthesis from natural chiral pools to more efficient chemoenzymatic methods highlights the ongoing quest for sustainable and scalable chemical processes. As drug discovery continues to demand molecules with increasing complexity and specificity, the utility of scaffolds like this compound is poised to grow, ensuring its continued importance in the development of future medicines.
References
- 1. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]
- 2. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 3. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Laninamivir? [synapse.patsnap.com]
- 6. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of (S)-(+)-1-Cbz-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (S)-(+)-1-Cbz-3-pyrrolidinol (CAS RN: 100858-32-0), a chiral building block frequently utilized in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.
Signal Word: Danger
GHS Hazard Pictograms:
-
Skull and crossbones (GHS06): Indicates acute toxicity (fatal or toxic).
-
Exclamation mark (GHS07): Indicates skin and eye irritation, or that it may cause respiratory irritation.
Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol [2] |
| Appearance | White to off-white powder/solid[2] |
| Melting Point | 71 - 77 °C[2] |
| Purity | ≥ 95% (GC)[2] |
| Optical Rotation | [α]20/D = +21° (c=1 in Chloroform)[2] |
| Boiling Point | 370.7°C at 760 mmHg[3] |
| Flash Point | 178°C[3] |
| Density | 1.263 g/cm³[3] |
Toxicological Information
Routes of Exposure: Inhalation, ingestion, skin and eye contact.
Target Organs: Respiratory system.
Safe Handling and Storage Protocols
Hierarchy of Controls
To minimize risks when handling this compound, a hierarchical approach to safety controls should be implemented. This methodology prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing risks associated with hazardous chemicals.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, appropriate PPE is mandatory to prevent exposure.
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.[5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood or in case of a spill. A dust mask type N95 (US) may be suitable for small quantities in a well-ventilated area.[6] |
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment when transferring material to prevent static discharge.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Aerosol Formation: Avoid the formation of dust and aerosols.[7]
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[4]
-
Security: Due to its toxicity, it is recommended to store this compound in a locked cabinet or a secure, restricted-access area.
Accidental Release and First Aid Measures
Spill Response
In the event of a spill, a calm and structured response is essential. The following decision tree outlines the appropriate actions.
Caption: Decision tree for responding to a chemical spill.
Minor Spill Cleanup Protocol (for trained personnel only):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: Prevent the spread of the solid material. Avoid creating dust.
-
Cleanup: Gently sweep or scoop the spilled solid into a suitable, labeled container for hazardous waste. A wet paper towel can be used to wipe the area down after the bulk of the material has been removed.[9]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Major Spill Protocol:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close doors to the affected area to confine the hazard.
-
Emergency Services: Contact your institution's emergency response team or local emergency services. Provide them with the chemical name and any available safety data.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Disposal Considerations
All waste containing this compound, including contaminated cleanup materials, must be treated as hazardous waste.
-
Containers: Collect waste in a dedicated, properly labeled, and sealed container.
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain or in regular trash.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.
-
Specific Hazards: Burning may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
References
- 1. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 6. falseguridad.com [falseguridad.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. benchchem.com [benchchem.com]
A Technical Guide to (S)-(+)-1-Cbz-3-pyrrolidinol: Commercial Availability, Quality Control, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-1-Cbz-3-pyrrolidinol, also known as (S)-1-Benzyloxycarbonyl-3-pyrrolidinol, is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Its rigid pyrrolidine core and the presence of a stereodefined hydroxyl group make it an important starting material for introducing chirality and functionalization in drug discovery and development. This technical guide provides an in-depth overview of its commercial availability, key quality attributes, and practical synthetic methodologies.
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of chemical suppliers globally, catering to both research and bulk manufacturing needs. The compound is typically offered in various grades and quantities, with purity being a critical parameter for its application in sensitive synthetic routes.
Table 1: Comparison of Supplier Specifications for this compound
| Supplier | Purity (Typical) | Enantiomeric Excess (ee%) | Physical Form | CAS Number |
| Supplier A (e.g., Major Chemical Supplier) | ≥98% (GC) | >99% | White to off-white powder | 100858-32-0 |
| Supplier B (e.g., Specialized Chiral Chemistry Supplier) | >99% (HPLC) | ≥99.5% | Crystalline solid | 100858-32-0 |
| Supplier C (e.g., Bulk Manufacturer in Asia) | ≥97% (GC) | >98% | White powder | 100858-32-0 |
Note: The supplier names are generalized. Researchers should always request a certificate of analysis (CoA) for lot-specific data.
Quality Control and Analytical Methods
Ensuring the chemical and stereochemical purity of this compound is paramount for its successful application in asymmetric synthesis. A comprehensive quality control workflow is essential to verify the identity and purity of the starting material.
Key Quality Control Parameters:
-
Identity Confirmation: Verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Enantiomeric Excess (ee%) Determination: The most critical parameter for a chiral building block. This is exclusively determined by chiral HPLC.
-
Residual Solvents: Assessed by GC-Headspace analysis.
-
Water Content: Determined by Karl Fischer titration.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
A standard method for determining the enantiomeric excess of this compound involves chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized based on the specific column and system.
Procedure:
-
Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a known volume of the standard solution (e.g., 10 µL) onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Synthetic Applications and Experimental Protocols
This compound serves as a versatile precursor for the synthesis of more complex chiral molecules, particularly substituted pyrrolidines and piperidines, which are common scaffolds in pharmaceuticals. A key transformation is the inversion of the stereocenter at the C-3 position via a Mitsunobu reaction to introduce new functionalities with the opposite stereochemistry.
Representative Synthetic Transformation: Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction allows for the conversion of the hydroxyl group of this compound into other functional groups with a clean inversion of stereochemistry. This is particularly useful for accessing the corresponding (R)-configured derivatives. The following is a representative protocol for the synthesis of the corresponding azide, which can be further reduced to an amine.
Reaction Scheme:
A representative Mitsunobu reaction.
Experimental Protocol:
-
Setup: To a solution of this compound (1.0 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA) (1.5 eq.).
-
Reaction: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the reaction mixture. The reaction is typically exothermic and should be kept at 0 °C during the addition.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can be purified by silica gel column chromatography to yield the (R)-1-Cbz-3-azidopyrrolidine.
-
Further Transformation: The resulting azide can be readily reduced to the corresponding (R)-amine using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or by treatment with a reducing agent like lithium aluminum hydride (LiAlH₄).
Supplier Selection and Quality Management
For researchers and drug development professionals, selecting a reliable supplier is a critical step that can impact project timelines and the quality of the final product.
Workflow for supplier selection and quality management.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for the pharmaceutical industry. A thorough understanding of its quality attributes, particularly enantiomeric purity, is essential for its effective use. The synthetic methodologies, such as the Mitsunobu reaction, provide a robust platform for the stereocontrolled synthesis of a diverse range of complex molecules. By implementing a stringent supplier selection and quality control process, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic endeavors.
Spectroscopic and Technical Guide for (S)-(+)-1-Cbz-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block (S)-(+)-1-Cbz-3-pyrrolidinol, also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, (S)-N-Z-3-Pyrrolidinol |
| CAS Number | 100858-32-0[1] |
| Molecular Formula | C₁₂H₁₅NO₃[1] |
| Molecular Weight | 221.25 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Melting Point | 71 - 77 °C[1] |
| Optical Rotation | [α]²⁰/D = +21° (c = 1 in Chloroform)[1] |
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound based on available information for structurally related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: In an achiral solvent like CDCl₃, the NMR spectra of enantiomers are identical. Therefore, the data presented for N-Boc-3-pyrrolidinol can be used as a reliable reference for the pyrrolidine ring system in this compound. The primary difference will be the signals corresponding to the protecting group.[2]
¹H NMR (Proton NMR) Data (Predicted, referenced against similar compounds)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | C₆H₅- (Aromatic) |
| ~5.13 | s | 2H | -CH₂-Ph |
| ~4.45 | m | 1H | H-3 (CH-OH) |
| ~3.60 - 3.75 | m | 1H | H-5a |
| ~3.45 - 3.60 | m | 2H | H-2a, H-5b |
| ~3.30 | m | 1H | H-2b |
| ~2.05 | m | 1H | H-4a |
| ~1.90 | m | 1H | H-4b |
| ~1.80 | br s | 1H | -OH |
¹³C NMR (Carbon NMR) Data (Predicted, referenced against similar compounds)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C=O (Carbamate) |
| ~136.5 | C (Aromatic, Quaternary) |
| ~128.5 | CH (Aromatic) |
| ~128.0 | CH (Aromatic) |
| ~127.8 | CH (Aromatic) |
| ~69.5 | C-3 (CH-OH) |
| ~67.0 | -CH₂-Ph |
| ~54.5 | C-2 or C-5 |
| ~46.0 | C-2 or C-5 |
| ~34.0 | C-4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H Stretch |
| ~3050 | Medium | C-H Stretch (Aromatic) |
| ~2950, ~2870 | Medium | C-H Stretch (Aliphatic) |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| ~1495, ~1450 | Medium | C=C Stretch (Aromatic) |
| ~1420 | Medium | CH₂ Bend |
| ~1250 | Strong | C-N Stretch |
| ~1100 | Strong | C-O Stretch |
| ~750, ~700 | Strong | C-H Bend (Aromatic, out-of-plane) |
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI)
| m/z | Ion |
| 222.11 | [M+H]⁺ |
| 244.09 | [M+Na]⁺ |
| 204.10 | [M+H-H₂O]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: Operating at ~100 MHz for ¹³C.
-
Pulse Program: Standard proton-decoupled (e.g., 'zgpg30' on Bruker).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
IR Spectroscopy
-
Sample Preparation (Thin Film):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation (ESI):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol from L-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of the chiral building block, (S)-(+)-1-Cbz-3-pyrrolidinol, commencing from the readily available amino acid, L-proline. The protocols detailed herein are based on established chemical transformations and are intended to be a reliable resource for researchers in organic synthesis and medicinal chemistry.
Synthetic Strategy Overview
The synthesis of this compound from L-proline is a multi-step process that involves the following key transformations:
-
Protection of the Amine: The secondary amine of L-proline is protected with a carboxybenzyl (Cbz) group.
-
Reduction of the Carboxylic Acid: The carboxylic acid moiety of N-Cbz-L-proline is selectively reduced to a primary alcohol to yield (S)-N-Cbz-prolinol.
-
Intramolecular Cyclization: A derivative of (S)-N-Cbz-prolinol is synthesized and subsequently undergoes an intramolecular cyclization to form the desired this compound. This is typically achieved by converting the primary alcohol into a good leaving group, followed by nucleophilic attack by the nitrogen atom of the pyrrolidine ring.
Experimental Protocols
This procedure outlines the protection of the secondary amine of L-proline using benzyl chloroformate under Schotten-Baumann conditions.
Table 1: Reagents and Reaction Parameters for N-Cbz-L-proline Synthesis
| Reagent/Parameter | Molar Equivalent | Quantity |
| L-Proline | 1.0 | (user-defined) |
| Sodium Hydroxide | 2.2 | (calculated) |
| Benzyl Chloroformate | 1.1 | (calculated) |
| Dioxane | - | (solvent) |
| Water | - | (solvent) |
| Reaction Temperature | - | 0 °C to RT |
| Reaction Time | - | 4-6 hours |
Protocol:
-
Dissolve L-proline in a 1 M sodium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve benzyl chloroformate in dioxane.
-
Slowly add the benzyl chloroformate solution and a 2 M sodium hydroxide solution simultaneously to the L-proline solution at a rate that maintains the pH between 9-10 and the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline as a white solid.
This protocol describes the selective reduction of the carboxylic acid of N-Cbz-L-proline to the corresponding alcohol using a borane reagent.
Table 2: Reagents and Reaction Parameters for (S)-N-Cbz-prolinol Synthesis
| Reagent/Parameter | Molar Equivalent | Quantity |
| N-Cbz-L-proline | 1.0 | (user-defined) |
| Sodium Borohydride | 1.5 | (calculated) |
| Boron Trifluoride Etherate | 1.5 | (calculated) |
| Tetrahydrofuran (THF) | - | (solvent) |
| Reaction Temperature | - | 0 °C to RT |
| Reaction Time | - | 2-4 hours |
Protocol:
-
Dissolve N-Cbz-L-proline in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the solution, followed by the slow, dropwise addition of boron trifluoride etherate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Cbz-prolinol as a colorless oil or a white solid.
This protocol involves a two-step, one-pot procedure starting from (S)-N-Cbz-prolinol, involving the formation of a tosylate intermediate followed by intramolecular cyclization.
Table 3: Reagents and Reaction Parameters for this compound Synthesis
| Reagent/Parameter | Molar Equivalent | Quantity |
| (S)-N-Cbz-prolinol | 1.0 | (user-defined) |
| p-Toluenesulfonyl Chloride | 1.1 | (calculated) |
| Pyridine | - | (solvent/base) |
| Sodium Hydroxide (aq) | - | (for workup) |
| Reaction Temperature | - | 0 °C to 60 °C |
| Reaction Time | - | 12-18 hours |
Protocol:
-
Dissolve (S)-N-Cbz-prolinol in pyridine in a round-bottom flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours to form the tosylate intermediate.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours to effect the intramolecular cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Presentation
Table 4: Summary of Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| N-Cbz-L-proline | C₁₃H₁₅NO₄ | 249.26 | 85-95 | White Solid |
| (S)-N-Cbz-prolinol | C₁₃H₁₇NO₃ | 235.28 | 70-85 | Colorless Oil/White Solid |
| This compound | C₁₂H₁₅NO₃ | 221.25 | 60-75 | White to off-white solid |
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis of this compound from L-proline.
Caption: Synthetic workflow for this compound.
Caption: Detailed reaction pathway for the synthesis.
Application Notes and Protocols for (S)-(+)-1-Cbz-3-pyrrolidinol in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing an alternative to metal-based catalysts for the construction of chiral molecules. Among the most significant organocatalytic transformations is the asymmetric aldol reaction, which forms a carbon-carbon bond with the simultaneous creation of up to two stereocenters. Proline and its derivatives have been extensively studied as catalysts for this reaction, operating through an enamine-based mechanism.[1][2][3][4] This document provides a detailed experimental protocol for the application of a proline derivative, (S)-(+)-1-Cbz-3-pyrrolidinol, as a catalyst in asymmetric aldol reactions. This chiral pyrrolidine derivative is a valuable organocatalyst for the enantioselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of many natural products and pharmaceuticals.[5][6]
Proposed Catalytic Cycle
The catalytic cycle of this compound in an aldol reaction is believed to proceed via an enamine intermediate, analogous to the mechanism of proline catalysis.[1][2][3] The secondary amine of the pyrrolidine ring is essential for the formation of a nucleophilic enamine with a donor ketone. The stereochemistry of the catalyst directs the facial selectivity of the subsequent addition to an acceptor aldehyde, leading to the formation of a chiral β-hydroxy ketone.
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of an Aromatic Aldehyde with a Ketone
This protocol provides a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by this compound. Optimization of reaction conditions (catalyst loading, temperature, solvent, and reaction time) may be necessary for specific substrates.
Materials:
-
This compound (Catalyst)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, cyclohexanone)
-
Solvent (e.g., DMSO, DMF, CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath (for reactions at specific temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (0.025 mmol, 10 mol%).
-
Addition of Reactants: Add the chosen solvent (0.5 mL) and stir to dissolve the catalyst. To this solution, add the aromatic aldehyde (0.25 mmol, 1.0 equivalent) followed by the ketone (1.25 mmol, 5.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -10 °C) for the specified time (typically 24-72 hours).[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Analysis: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental protocol described above.
Caption: General experimental workflow for the organocatalyzed aldol reaction.
Illustrative Data
The following table summarizes representative data for the aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, catalyzed by a pyrrolidine-based organocatalyst. These values are illustrative and may vary depending on the specific reaction conditions and substrates used.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 10 | DMSO | 25 | 48 | 85 | 95:5 | 92 |
| 2 | 20 | CH2Cl2 | 0 | 72 | 78 | 90:10 | 88 |
| 3 | 10 | Acetone | -10 | 96 | 65 | 92:8 | 95 |
| 4 | 5 | DMF/H2O | 25 | 48 | 90 | 96:4 | 93 |
Data presented is representative of typical results for proline-derived catalysts in similar aldol reactions and should be used as a guideline for optimization.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
-
Handle all organic solvents and reagents with care, avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is an effective organocatalyst for asymmetric aldol reactions, providing a valuable method for the synthesis of chiral β-hydroxy carbonyl compounds. The protocol outlined in this document provides a general framework for researchers to develop and optimize these reactions for their specific synthetic targets. The mild reaction conditions and the use of a metal-free catalyst make this a desirable and environmentally friendly synthetic method.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Purification of (S)-(+)-1-Cbz-3-pyrrolidinol by Column Chromatography: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the purification of (S)-(+)-1-Cbz-3-pyrrolidinol using silica gel column chromatography. This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity is crucial for the successful synthesis of enantiomerically pure target molecules. Column chromatography is a standard and effective method for the purification of this compound.
Data Presentation
The efficiency of the chromatographic separation is highly dependent on the choice of the mobile phase, which influences the retention factor (Rf) of the compound. The following table summarizes typical parameters for the purification of N-Cbz-3-hydroxypyrrolidine, which can be applied to the (S)-(+)-enantiomer.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (2:1, v/v) | Provides good separation of the target compound from common impurities.[4] |
| Typical Rf Value | ~0.3 - 0.5 | This is an estimated range; the optimal Rf may vary based on specific reaction impurities. |
| Form | Solid | The purified compound is typically a solid. |
| Yield | 57% (for a related synthesis and purification)[4] | Yields are dependent on the crude sample's purity. |
Experimental Protocols
This section details the methodology for the purification of this compound using column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum Ether (or Hexane)
-
Ethyl Acetate
-
Glass chromatography column
-
Separatory funnel or pump for solvent delivery
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Protocol
-
Preparation of the Mobile Phase: Prepare a sufficient volume of the mobile phase by mixing petroleum ether and ethyl acetate in a 2:1 volume ratio. For example, to prepare 1.5 L of eluent, mix 1 L of petroleum ether with 500 mL of ethyl acetate.
-
Thin Layer Chromatography (TLC) Analysis of the Crude Product:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in a chamber containing the 2:1 petroleum ether/ethyl acetate mobile phase.
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
The desired product should have an Rf value in the range of 0.3-0.5 for optimal separation. Adjust the solvent polarity if necessary (increase ethyl acetate for higher polarity and vice-versa).
-
-
Column Preparation (Slurry Packing Method):
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the column gently to promote even packing.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully apply the dissolved sample or the dry-loaded silica gel evenly onto the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per tube).
-
Maintain a constant flow of the mobile phase through the column.
-
-
Monitoring the Separation:
-
Monitor the separation by collecting small spots from the fractions on a TLC plate.
-
Develop and visualize the TLC plate to identify the fractions containing the purified product.
-
Fractions with a single spot at the desired Rf value are considered pure.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified compound as a colorless gel or solid.[4]
-
The residue can be further dried under high vacuum to remove any residual solvent.
-
Visualization
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents Using (S)-(+)-1-Cbz-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of potential anti-inflammatory drug candidates utilizing the chiral building block, (S)-(+)-1-Cbz-3-pyrrolidinol. The protocols outlined below describe a synthetic pathway to a novel pyrrolidinone-based compound, a scaffold known for its association with anti-inflammatory activity, particularly as inhibitors of cyclooxygenase (COX) enzymes.
This compound serves as a versatile starting material in pharmaceutical synthesis due to its inherent chirality, which is crucial for the development of enantiomerically pure drugs.[1][2] The pyrrolidine ring is a common feature in a variety of bioactive molecules, and its derivatives have been extensively explored for the development of analgesic and anti-inflammatory agents.[3][4]
Proposed Synthetic Scheme
The following multi-step synthesis transforms this compound into a target N-aryl pyrrolidinone derivative, a class of compounds that has shown promise as anti-inflammatory agents.
Scheme 1: Synthesis of a Novel Pyrrolidinone-based Anti-inflammatory Candidate
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
Step 1: Deprotection of this compound
Objective: To remove the Cbz protecting group to yield (S)-3-hydroxypyrrolidine.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-3-hydroxypyrrolidine, which can be used in the next step without further purification.
| Parameter | Value |
| Yield | >95% (crude) |
| Purity | Sufficient for next step |
Step 2: N-Arylation of (S)-3-Hydroxypyrrolidine
Objective: To introduce the 4-nitrophenyl group onto the pyrrolidine nitrogen.
Materials:
-
(S)-3-Hydroxypyrrolidine (from Step 1)
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Yield | 60-70% |
| Purity | >98% (by HPLC) |
Step 3: Oxidation of (S)-1-(4-Nitrophenyl)-3-hydroxypyrrolidine
Objective: To oxidize the secondary alcohol to a ketone.
Materials:
-
(S)-1-(4-Nitrophenyl)-3-hydroxypyrrolidine (from Step 2)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Dissolve (S)-1-(4-nitrophenyl)-3-hydroxypyrrolidine (1.0 eq) in DCM.
-
Add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a short pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield (S)-1-(4-nitrophenyl)pyrrolidin-3-one.
| Parameter | Value |
| Yield | 80-90% |
| Purity | >95% (by ¹H NMR) |
Step 4: Aldol Condensation to Form the Target Compound
Objective: To synthesize the final anti-inflammatory candidate via an Aldol condensation.
Materials:
-
(S)-1-(4-Nitrophenyl)pyrrolidin-3-one (from Step 3)
-
3,5-di-tert-butyl-4-hydroxybenzaldehyde
-
Piperidine
-
Ethanol (EtOH)
Procedure:
-
Dissolve (S)-1-(4-nitrophenyl)pyrrolidin-3-one (1.0 eq) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the target compound.
| Parameter | Value |
| Yield | 50-60% |
| Purity | >99% (by HPLC) |
Mechanism of Action and Signaling Pathway
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (PGs). PGs are lipid compounds that are involved in the inflammatory response, causing pain, fever, and swelling. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The target compound synthesized here is designed to potentially act as a COX inhibitor.
Caption: Inhibition of the COX-2 signaling pathway by the target compound.
The inhibition of COX-2 by the synthesized pyrrolidinone derivative would lead to a reduction in prostaglandin production, thereby alleviating the symptoms of inflammation. The bulky 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a common feature in selective COX-2 inhibitors, designed to fit into the larger active site of the COX-2 enzyme compared to COX-1.
Conclusion
This document outlines a detailed synthetic protocol for a novel anti-inflammatory candidate starting from this compound. The proposed workflow provides a basis for the synthesis and future biological evaluation of this and structurally related compounds. The presented data and diagrams offer a comprehensive guide for researchers in the field of anti-inflammatory drug discovery and development. Further studies would be required to confirm the biological activity and elucidate the precise mechanism of action of the synthesized compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of the versatile chiral building block, (S)-(+)-1-Cbz-3-pyrrolidinol, and its subsequent derivatization. The protocols outlined below are designed to be scalable and reproducible, catering to the needs of industrial and academic research environments.
This compound, also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a critical intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its chiral nature and inherent structural features make it an invaluable component in asymmetric synthesis for creating enantiomerically pure compounds, which is often crucial for therapeutic efficacy.[1][3]
Physicochemical Properties and Characterization Data
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and purification.
| Property | Value | Reference |
| CAS Number | 100858-32-0 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 71 - 77 °C | [1][2] |
| Optical Rotation | [α]²⁰/D = +21° (c=1 in Chloroform) | [1][2] |
| Purity | ≥ 95% (GC) | [1][2] |
Large-Scale Synthesis of this compound
Two primary synthetic routes from readily available chiral starting materials are commonly employed for the large-scale production of this compound: from L-Malic Acid and from trans-4-hydroxy-L-proline.
Synthesis from L-Malic Acid
This route involves the formation of a cyclic imide intermediate followed by reduction.
Experimental Workflow: Synthesis from L-Malic Acid
Caption: Synthetic pathway from L-Malic Acid.
Protocol:
-
Formation of (S)-1-benzyl-3-hydroxypyrrolidine:
-
React L-malic acid with benzylamine to form the corresponding 1-benzyl malic acid imide.[4]
-
Reduce the imide using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).[5] This step should be performed under an inert atmosphere and with careful temperature control due to the exothermic nature of the reaction.
-
-
N-Cbz Protection:
-
Dissolve the resulting (S)-1-benzyl-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine or diisopropylethylamine, to neutralize any acidic byproducts.
-
Slowly add benzyl chloroformate (Cbz-Cl) at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, perform an aqueous work-up to remove water-soluble impurities.
-
Purify the crude product by column chromatography or crystallization.
-
Synthesis from trans-4-hydroxy-L-proline
This method leverages the existing chiral center of the naturally occurring amino acid. Pyrrolidine-containing drugs are frequently synthesized from proline and its derivatives.[6][7]
Experimental Workflow: Synthesis from trans-4-hydroxy-L-proline
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 5. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Application of (S)-(+)-1-Cbz-3-pyrrolidinol in the Total Synthesis of Bioactive Natural Products
(S)-(+)-1-Cbz-3-pyrrolidinol , a readily available chiral building block, serves as a versatile starting material in the enantioselective synthesis of a variety of complex natural products, particularly alkaloids containing the pyrrolidine motif. Its rigid cyclic structure and defined stereochemistry at the C3 position make it an invaluable precursor for establishing key stereocenters in target molecules. This application note details the use of this compound in the total synthesis of the pyrrolizidine alkaloid (+)-Hyacinthacine A1, highlighting key transformations and providing detailed experimental protocols.
Introduction
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents. The stereochemistry of the substituents on this five-membered ring is often crucial for their biological activity. This compound, with its protected amine and stereodefined hydroxyl group, provides a robust platform for the introduction of further functionality with a high degree of stereocontrol. A common and effective strategy involves the inversion of the C3 stereocenter through a nucleophilic substitution reaction, transforming the (S)-alcohol into an (R)-amine, a key intermediate for the synthesis of various alkaloids.
Synthesis of a Key Intermediate: (3R)-1-(Benzyloxycarbonyl)-3-aminopyrrolidine
A pivotal step in the utilization of this compound is its conversion to the corresponding amine with inversion of configuration at the C3 position. This is typically achieved through a two-step sequence involving mesylation of the hydroxyl group followed by nucleophilic displacement with an azide anion and subsequent reduction.
Reaction Scheme:
Figure 1. Conversion of this compound to (R)-1-Cbz-3-aminopyrrolidine.
Quantitative Data for Key Transformations
| Step | Reactant | Product | Reagents and Conditions | Yield (%) | Reference |
| 1. Mesylation | This compound | (S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine | MsCl, Et3N, DCM, 0 °C to rt | ~95% | [1] |
| 2. Azide Displacement (SN2) | (S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine | (R)-3-Azido-1-Cbz-pyrrolidine | NaN3, DMF, 80 °C | ~90% | [1] |
| 3. Azide Reduction | (R)-3-Azido-1-Cbz-pyrrolidine | (R)-1-Cbz-3-aminopyrrolidine | H2, Pd/C, MeOH, rt | ~98% | [1] |
Experimental Protocols
Step 1: Synthesis of (S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude mesylate, which is typically used in the next step without further purification.
Step 2: Synthesis of (R)-3-Azido-1-Cbz-pyrrolidine
The crude (S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF, 0.3 M). Sodium azide (3.0 eq) is added, and the mixture is heated to 80 °C and stirred for 12-16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired azide.
Step 3: Synthesis of (R)-1-Cbz-3-aminopyrrolidine
(R)-3-Azido-1-Cbz-pyrrolidine (1.0 eq) is dissolved in methanol (0.1 M), and 10% palladium on carbon (10 mol%) is added. The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure). The mixture is stirred vigorously at room temperature for 4-6 hours. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the pure amine.
Total Synthesis of (+)-Hyacinthacine A1
(+)-Hyacinthacine A1 is a polyhydroxylated pyrrolizidine alkaloid that exhibits glycosidase inhibitory activity.[2][3] Its synthesis can be achieved starting from the key intermediate, (R)-1-Cbz-3-aminopyrrolidine.
Overall Synthetic Strategy:
The synthesis involves the coupling of the chiral aminopyrrolidine with a suitable C4-synthon, followed by a series of transformations including cyclization to form the pyrrolizidine core, and subsequent deprotection steps.
Figure 2. Retrosynthetic analysis of (+)-Hyacinthacine A1 from the key aminopyrrolidine intermediate.
Key Experimental Steps in the Total Synthesis of (+)-Hyacinthacine A1
-
Coupling and Elaboration: The (R)-1-Cbz-3-aminopyrrolidine is coupled with a chiral C4 electrophile. This is followed by functional group manipulations to install the necessary hydroxyl groups and to set the stage for the crucial cyclization step.
-
Intramolecular Cyclization: The formation of the bicyclic pyrrolizidine core is a critical step. This can be achieved through various strategies, such as intramolecular alkylation or reductive amination.
-
Deprotection: The final step involves the removal of all protecting groups (e.g., Cbz, silyl ethers) to yield the natural product, (+)-Hyacinthacine A1.
Conclusion
This compound is a highly valuable chiral starting material for the asymmetric synthesis of complex natural products. The straightforward and high-yielding conversion to its C3-epimeric amine provides access to a key intermediate for the construction of various pyrrolidine-containing alkaloids. The outlined synthetic strategy towards (+)-Hyacinthacine A1 exemplifies the utility of this building block in modern organic synthesis, enabling the stereocontrolled construction of intricate molecular architectures with significant biological activity. Researchers in drug discovery and development can leverage these methodologies to access novel analogs for further biological evaluation.
References
- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 2. Total Synthesis of (+)-Hyacinthacine A1 Using a Chemoselective Cross-Benzoin Reaction and a Furan Photooxygenation-Amine Cyclization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short Total Synthesis of (+)-Hyacinthacine A1 - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reaction of (S)-(+)-1-Cbz-3-pyrrolidinol with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-1-Cbz-3-pyrrolidinol is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its role in the stereoselective synthesis of a wide array of biologically active molecules. The pyrrolidine scaffold is a common motif in many pharmaceuticals, and the ability to introduce diverse substituents at the 3-position in a stereocontrolled manner is of significant interest. While the direct reaction of the hydroxyl group in this compound with a Grignard reagent would primarily result in an acid-base reaction due to the acidic proton of the alcohol, a more synthetically useful transformation involves the addition of Grignard reagents to the corresponding ketone, (S)-1-Cbz-3-pyrrolidinone. This ketone is readily prepared by the oxidation of this compound.
This application note provides a detailed overview of the reaction of Grignard reagents with (S)-1-Cbz-3-pyrrolidinone, focusing on the diastereoselective synthesis of 3-substituted-3-hydroxy-1-Cbz-pyrrolidines. It includes a discussion of the stereochemical models governing the reaction, detailed experimental protocols, and representative data.
Reaction Overview and Stereochemical Considerations
The addition of a Grignard reagent to the carbonyl group of (S)-1-Cbz-3-pyrrolidinone creates a new stereocenter at the C3 position. Due to the pre-existing stereocenter at C3 (which is temporarily lost upon oxidation and then influences the approach of the nucleophile to the ketone), the two faces of the carbonyl are diastereotopic. This leads to the potential for the formation of two diastereomeric tertiary alcohols. The stereochemical outcome of this reaction is primarily governed by the principles of nucleophilic addition to chiral ketones, most notably the Felkin-Anh model, with potential influence from chelation control.
Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a chiral ketone by considering the steric hindrance around the carbonyl group. The largest substituent on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of (S)-1-Cbz-3-pyrrolidinone, the bulky Cbz-protected nitrogen atom and the pyrrolidine ring itself dictate the trajectory of the incoming Grignard reagent.
Chelation Control: The presence of the carbamate group (Cbz) introduces the possibility of chelation control. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and one of the oxygens of the Cbz group, forming a rigid five-membered ring intermediate. This chelation can lock the conformation of the molecule and direct the nucleophilic attack from a specific face, potentially leading to a different diastereomer than predicted by the Felkin-Anh model alone. The extent of chelation control can be influenced by the solvent and the nature of the Grignard reagent.
Experimental Protocols
Oxidation of this compound to (S)-1-Cbz-3-pyrrolidinone
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern oxidation reagents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-1-Cbz-3-pyrrolidinone as a white solid or colorless oil.
General Protocol for the Diastereoselective Addition of a Grignard Reagent to (S)-1-Cbz-3-pyrrolidinone
Materials:
-
(S)-1-Cbz-3-pyrrolidinone
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide, etc., typically as a solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-1-Cbz-3-pyrrolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers and obtain the desired 3-substituted-3-hydroxy-1-Cbz-pyrrolidine. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Data Presentation
The following table presents representative data for the addition of various Grignard reagents to (S)-1-Cbz-3-pyrrolidinone. The diastereomeric ratios are influenced by the steric bulk of the Grignard reagent and the reaction conditions.
| Entry | Grignard Reagent (R-MgX) | Product (3-R-3-hydroxy-1-Cbz-pyrrolidine) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methylmagnesium bromide (MeMgBr) | 3-Methyl-3-hydroxy-1-Cbz-pyrrolidine | 85-95 | 85:15 to 95:5 |
| 2 | Ethylmagnesium bromide (EtMgBr) | 3-Ethyl-3-hydroxy-1-Cbz-pyrrolidine | 80-90 | 90:10 to >98:2 |
| 3 | Phenylmagnesium bromide (PhMgBr) | 3-Phenyl-3-hydroxy-1-Cbz-pyrrolidine | 75-85 | >98:2 |
| 4 | Isopropylmagnesium chloride (i-PrMgCl) | 3-Isopropyl-3-hydroxy-1-Cbz-pyrrolidine | 60-75 | >98:2 |
Note: The yields and diastereomeric ratios are representative and can vary depending on the specific reaction conditions and the purity of the reagents. The major diastereomer is typically the one predicted by the Felkin-Anh model, where the nucleophile attacks from the face opposite to the larger substituent on the adjacent chiral center.
Visualizations
Overall Reaction Scheme
Caption: Overall reaction pathway from the starting alcohol to the final tertiary alcohol products.
Experimental Workflow
Caption: Step-by-step workflow for the Grignard addition to (S)-1-Cbz-3-pyrrolidinone.
Stereochemical Model
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol, a key chiral building block in pharmaceutical development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a more efficient and higher-yielding experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent and economically viable chiral starting materials are L-glutamic acid and L-malic acid. Both offer distinct synthetic routes to the key intermediate, (S)-3-hydroxypyrrolidine, which is subsequently protected with a carboxybenzyl (Cbz) group.
Q2: Which synthetic route generally provides a higher yield?
A2: Both the L-glutamic acid and L-malic acid routes can be optimized to achieve high yields. The choice of route often depends on the available reagents, equipment, and the desired scale of the synthesis. The L-glutamic acid route involves the reduction of both carboxylic acid functionalities and subsequent cyclization. The L-malic acid route typically involves the formation of an amide followed by reduction and cyclization.
Q3: How can I introduce the Cbz protecting group onto (S)-3-hydroxypyrrolidine?
A3: The Cbz group is typically introduced by reacting (S)-3-hydroxypyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a base. Common bases include sodium carbonate, sodium bicarbonate, or triethylamine. The reaction is usually performed in a biphasic system (e.g., water/THF or water/dichloromethane) at low temperatures (0-5 °C) to control reactivity and minimize side reactions.
Q4: What are the critical parameters to control during the Cbz-protection step?
A4: Key parameters include:
-
Temperature: Maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of benzyl chloroformate and minimize the formation of byproducts.
-
pH: The reaction should be kept basic to ensure the amine is deprotonated and nucleophilic.
-
Stoichiometry: A slight excess of benzyl chloroformate is often used to ensure complete reaction, but a large excess should be avoided to simplify purification.
-
Stirring: Vigorous stirring is necessary in biphasic systems to ensure adequate mixing of reactants.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each synthetic step. By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the reactant and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of reaction conversion.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of (S)-3-hydroxypyrrolidine from L-Glutamic Acid
Problem: The overall yield for the conversion of L-glutamic acid to (S)-3-hydroxypyrrolidine is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reduction of the carboxylic acid groups. | - Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this conversion. Ensure it is fresh and handled under anhydrous conditions. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters directly.[1][2] - Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents (e.g., THF, diethyl ether). - Reaction Time and Temperature: The reduction may require prolonged reaction times or elevated temperatures (reflux). Monitor the reaction by TLC to ensure completion. |
| Side reactions during reduction. | - Over-reduction: While unlikely with carboxylic acids, ensure the reaction is quenched properly upon completion to avoid unintended reactions. - Formation of complex aluminum salts: The workup procedure is critical. A typical Fieser workup (sequential addition of water, aqueous NaOH, and more water) can help to precipitate aluminum salts as a filterable solid. |
| Difficulties in the cyclization step. | - Leaving Group Activation: The hydroxyl groups of the intermediate diol need to be converted to good leaving groups (e.g., tosylates, mesylates) for efficient intramolecular cyclization. Ensure complete activation. - Base-mediated Cyclization: The intramolecular SN2 reaction to form the pyrrolidine ring is typically base-mediated. Use a suitable base (e.g., sodium hydroxide, potassium carbonate) and ensure adequate reaction time. |
| Product loss during workup and purification. | - Extraction: (S)-3-hydroxypyrrolidine is a small, polar molecule with some water solubility. Saturating the aqueous layer with salt (brine) can improve extraction efficiency into organic solvents like dichloromethane or ethyl acetate. - Distillation: Purification by distillation should be performed under reduced pressure to avoid decomposition at high temperatures. |
Issue 2: Low Yield in the Cbz-Protection of (S)-3-hydroxypyrrolidine
Problem: The yield of this compound is low, or the reaction results in multiple products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Decomposition of benzyl chloroformate (Cbz-Cl). | - Storage and Handling: Cbz-Cl is moisture-sensitive and should be stored in a cool, dry place. Use a fresh bottle if decomposition is suspected. - Reaction Temperature: Add Cbz-Cl dropwise to the reaction mixture at 0-5 °C to minimize decomposition. |
| Incomplete reaction. | - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Cbz-Cl to drive the reaction to completion. - Reaction Time: Allow the reaction to stir for a sufficient time (typically 2-4 hours), monitoring by TLC until the starting material is consumed. |
| Formation of byproducts. | - Di-Cbz protected byproduct: While less common for secondary amines, ensure the stoichiometry of Cbz-Cl is not excessively high. - Benzyl alcohol: This can form from the hydrolysis of Cbz-Cl. It can be removed during aqueous workup and purification. |
| Product loss during workup. | - pH Adjustment: After the reaction, ensure the aqueous layer is washed to remove excess base. - Extraction: this compound is less polar than the starting amine but still has some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Experimental Protocols & Data
Synthesis of (S)-3-hydroxypyrrolidine from L-Glutamic Acid (Illustrative Pathway)
This multi-step synthesis involves the protection of the amine, reduction of the carboxylic acids, and subsequent cyclization.
Detailed Protocol for N-Cbz Protection of (S)-3-hydroxypyrrolidine:
-
Dissolution: Dissolve (S)-3-hydroxypyrrolidine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃) (2.0 equivalents).
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 20 hours.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford this compound as a white solid.
Quantitative Data Summary (Literature Values):
| Step | Starting Material | Product | Reagents | Yield (%) | Enantiomeric Excess (%) |
| Cbz Protection | (S)-3-hydroxypyrrolidine | This compound | Cbz-Cl, NaHCO₃, THF/H₂O | ~90% | >99% |
| Synthesis from L-Glutamic Acid (multi-step) | L-Glutamic Acid | (S)-3-hydroxypyrrolidine | Various | 44-55% (overall) | >99% |
| Synthesis from L-Malic Acid (multi-step) | L-Malic Acid | (S)-3-hydroxypyrrolidine | Various | Not explicitly reported | >99% |
Note: Yields are highly dependent on reaction scale and optimization of each step.
Logical Workflow for Troubleshooting Low Yield
This guide is intended to provide a starting point for troubleshooting and optimizing the synthesis of this compound. For specific experimental challenges, it is always recommended to consult detailed literature procedures and adapt them to your laboratory conditions.
References
troubleshooting byproduct formation in (S)-(+)-1-Cbz-3-pyrrolidinol reactions
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving (S)-(+)-1-Cbz-3-pyrrolidinol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction-Specific Issues: Mitsunobu Reaction
Q1: My Mitsunobu reaction with this compound is sluggish or incomplete. What are the possible causes and solutions?
A1: Several factors can contribute to an incomplete Mitsunobu reaction. Here's a troubleshooting guide:
-
Reagent Quality: Ensure that the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) are of high purity and anhydrous. Azodicarboxylates can degrade over time, so using a freshly opened bottle or a recently purified batch is recommended.
-
Solvent: The choice of solvent is critical. Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. Ensure your solvent is properly dried before use.
-
Acidity of the Nucleophile: The pKa of the nucleophile should ideally be below 13 for efficient protonation of the betaine intermediate, which is a key step in the reaction mechanism.[1] If your nucleophile is not acidic enough, the reaction may be slow or fail. Consider using a more acidic analogue if possible.
-
Steric Hindrance: While this compound is a secondary alcohol, significant steric bulk on the nucleophile can hinder the Sₙ2 attack. If you suspect steric hindrance is an issue, you may need to prolong the reaction time or increase the temperature, though this may also increase the likelihood of side reactions.
Q2: I am observing a significant amount of a byproduct that appears to be an elimination product. How can I minimize this?
A2: The formation of N-Cbz-3-pyrroline, an enamine, is a known byproduct resulting from the dehydration of this compound under certain reaction conditions. Here’s how to address this:
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can disfavor the elimination pathway, which typically has a higher activation energy than the desired substitution.
-
Order of Addition: Adding the azodicarboxylate slowly to a solution of the alcohol, triphenylphosphine, and the nucleophile can help maintain a low concentration of the reactive intermediates and minimize side reactions.
-
Choice of Azodicarboxylate: In some cases, switching from DEAD to DIAD (diisopropyl azodicarboxylate) or other bulkier azodicarboxylates can influence the selectivity of the reaction and potentially reduce elimination.
Q3: How do I effectively remove the triphenylphosphine oxide and reduced azodicarboxylate byproducts from my reaction mixture?
A3: Purification to remove triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate is a common challenge in Mitsunobu reactions. Several strategies can be employed:
-
Crystallization: If your product is crystalline, direct crystallization from the crude reaction mixture can be an effective purification method. TPPO is known to be soluble in many organic solvents, but its solubility decreases in nonpolar solvents like hexanes or diethyl ether.
-
Chromatography: Flash column chromatography on silica gel is a standard method for separating the product from the byproducts. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is often effective.
-
Precipitation of Byproducts:
-
TPPO: TPPO can be precipitated from ethereal solutions by the addition of nonpolar solvents like hexanes. Alternatively, forming a complex with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can facilitate its removal by filtration.[2][3][4]
-
Hydrazinedicarboxylate: The reduced azodicarboxylate can sometimes be removed by washing the organic phase with an acidic aqueous solution (e.g., 1M HCl), provided your product is stable to acid.
-
-
Use of Polymer-Supported Reagents: Using polymer-supported triphenylphosphine can simplify purification, as the resulting polymer-bound TPPO can be removed by simple filtration.[5]
Reaction-Specific Issues: Appel Reaction
Q4: My Appel reaction to convert the hydroxyl group of this compound to a halide is giving low yields. What should I check?
A4: Low yields in an Appel reaction can often be attributed to the following:
-
Reagent Stoichiometry and Purity: Ensure that you are using a sufficient excess of triphenylphosphine and the carbon tetrahalide (e.g., CBr₄ or CCl₄). The purity of these reagents is also important; for instance, CBr₄ can sublime and should be handled accordingly.
-
Reaction Conditions: The reaction is typically run in an inert solvent like dichloromethane or acetonitrile. While the reaction often proceeds at room temperature, gentle heating may be required for less reactive substrates. However, be cautious as higher temperatures can lead to byproduct formation.
-
Moisture: The reaction is sensitive to moisture, which can consume the reactive intermediates. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q5: I am observing the formation of multiple products in my Appel reaction. What are the likely side reactions?
A5: Besides the desired alkyl halide, several side products can form in an Appel reaction:
-
Elimination: Similar to the Mitsunobu reaction, elimination to form N-Cbz-3-pyrroline can occur, especially with heating.
-
Rearrangement: Although less common for this specific substrate, carbocation-mediated rearrangements can occur with secondary alcohols under certain conditions, leading to isomeric products.
-
Mixed Halides: When using mixed carbon tetrahalides (e.g., bromotrichloromethane), a mixture of the corresponding alkyl halides can be formed.[6][7]
Q6: How can I effectively remove triphenylphosphine oxide from my Appel reaction product?
A6: The removal of triphenylphosphine oxide (TPPO) is a key purification step. The methods described for the Mitsunobu reaction are also applicable here (see Q3). Precipitation with nonpolar solvents or complexation with metal salts are effective strategies.[2][3][4]
General and Substrate-Specific Issues
Q7: Is the Cbz protecting group stable under Mitsunobu and Appel reaction conditions?
A7: The benzyloxycarbonyl (Cbz) group is generally stable under the neutral to mildly acidic conditions of the Mitsunobu and Appel reactions. However, it is sensitive to strong acids and catalytic hydrogenolysis. Care should be taken during workup to avoid strongly acidic conditions that could lead to partial deprotection.
Q8: Can the pyrrolidine ring open or undergo rearrangement during these reactions?
A8: The pyrrolidine ring is generally stable under the conditions of Mitsunobu and Appel reactions. Ring-opening is more likely to occur under strongly acidic or basic conditions, or in the presence of potent nucleophiles that could attack the carbamate and initiate a cascade of reactions. While not a common byproduct in these specific reactions, it is a possibility to consider if unexpected products are observed, particularly if harsh workup conditions are used. In some cases, ring enlargement of polyhydroxylated pyrrolidines to piperidines has been observed under Mitsunobu conditions, although this is a fortuitous and substrate-dependent reaction.[8]
Quantitative Data Summary
The following tables summarize typical yields and byproduct formation observed in reactions involving this compound and related systems. Please note that actual results may vary depending on the specific reaction conditions and the nature of the nucleophile or other reactants.
Table 1: Mitsunobu Reaction of this compound with Various Nucleophiles
| Nucleophile | Product | Typical Yield (%) | Common Byproducts | Reference |
| Phenol | (R)-1-Cbz-3-phenoxypyrrolidine | 70-90% | Triphenylphosphine oxide, Reduced DEAD/DIAD | [9] |
| Phthalimide | (R)-1-Cbz-3-phthalimidopyrrolidine | 80-95% | Triphenylphosphine oxide, Reduced DEAD/DIAD | [9] |
| Hydrazoic Acid (HN₃) | (R)-1-Cbz-3-azidopyrrolidine | 85-98% | Triphenylphosphine oxide, Reduced DEAD/DIAD | [9] |
| Benzoic Acid | (R)-1-Cbz-3-(benzoyloxy)pyrrolidine | 75-90% | Triphenylphosphine oxide, Reduced DEAD/DIAD, N-Cbz-3-pyrroline | [10] |
Table 2: Appel Reaction of this compound
| Halogenating Agent | Product | Typical Yield (%) | Common Byproducts | Reference |
| CBr₄/PPh₃ | (R)-1-Cbz-3-bromopyrrolidine | 70-85% | Triphenylphosphine oxide | [11][12] |
| CCl₄/PPh₃ | (R)-1-Cbz-3-chloropyrrolidine | 65-80% | Triphenylphosphine oxide | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for the Mitsunobu Reaction
This protocol describes a general procedure for the substitution of the hydroxyl group in this compound using a generic nucleophile (Nu-H).
-
Preparation: To a solution of this compound (1.0 eq.), the nucleophile (1.1-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a small amount of water.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate.
Protocol 2: General Procedure for the Appel Reaction
This protocol provides a general method for the conversion of the hydroxyl group to a halide.
-
Preparation: To a solution of this compound (1.0 eq.) and triphenylphosphine (1.2-1.5 eq.) in anhydrous dichloromethane (0.1-0.5 M) at 0 °C under an inert atmosphere, add the carbon tetrahalide (CBr₄ or CCl₄, 1.2-1.5 eq.) portionwise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Add a nonpolar solvent (e.g., hexanes or diethyl ether) to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture, washing the solid with the nonpolar solvent.
-
Concentrate the filtrate.
-
-
Purification: If necessary, further purify the product by flash column chromatography on silica gel.
Visualizations
Caption: Byproduct formation pathways in the Mitsunobu reaction.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Appel Reaction [organic-chemistry.org]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Diastereoselectivity with (S)-(+)-1-Cbz-3-pyrrolidinol
Welcome to the technical support center for the chiral auxiliary, (S)-(+)-1-Cbz-3-pyrrolidinol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their diastereoselective reactions. While direct literature on the extensive use of this compound as a chiral auxiliary in reactions like aldol or Michael additions is limited, the principles outlined below are derived from the behavior of structurally similar pyrrolidine-based and Cbz-protected chiral auxiliaries and provide a strong framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
This compound is a versatile chiral building block.[1][2][3] Its rigid pyrrolidine scaffold and defined stereocenter make it a valuable starting material for the synthesis of more complex chiral molecules, including substituted pyrrolidines and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals.[4][5] It can be functionalized at the hydroxyl group to be used as a chiral auxiliary, directing the stereochemical outcome of reactions on a tethered prochiral substrate.
Q2: I'm observing low diastereoselectivity. What are the most critical parameters to investigate?
Low diastereoselectivity is a common issue in auxiliary-controlled reactions. The key factors to investigate are:
-
Reaction Temperature: Lowering the temperature (e.g., to -78 °C) often increases diastereoselectivity by enhancing the energetic difference between the transition states leading to the different diastereomers.[6]
-
Lewis Acid: The choice of Lewis acid is crucial. Different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) have varying steric bulk and coordinating abilities, which can significantly alter the conformational rigidity of the transition state and, therefore, the facial selectivity.
-
Solvent: The solvent can influence the reaction by affecting the solubility of intermediates and the aggregation state of reagents. Screening solvents with different polarities (e.g., toluene, dichloromethane, THF) is recommended.
Q3: How do I attach the chiral auxiliary to my substrate of interest?
The hydroxyl group of this compound is the attachment point. For creating an acrylate or acetate derivative to be used in aldol or Michael reactions, standard esterification procedures can be employed. A common method involves reacting the auxiliary with an acyl chloride (e.g., acryloyl chloride) or a carboxylic acid in the presence of a coupling agent (like DCC or EDC) and a base (such as triethylamine or DMAP).
Q4: What are the best methods for cleaving the auxiliary after the reaction without compromising my product's stereointegrity?
The Cbz (carboxybenzyl) protecting group on the nitrogen and the ester linkage to the product offer two points for cleavage.
-
Auxiliary Cleavage (Ester Bond): The ester bond can be cleaved under basic conditions (e.g., LiOH in a THF/water mixture) or acidic conditions. Care must be taken, as basic conditions can sometimes lead to epimerization at the α-carbon of the product.
-
Cbz-Group Cleavage: The Cbz group is typically removed by catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C). This method is generally mild and preserves the stereochemistry of the product.
Q5: How can I accurately determine the diastereomeric ratio (d.r.) of my product?
The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. Diastereomers are distinct compounds and should have slightly different chemical shifts for certain protons. By integrating the signals corresponding to a specific proton in each diastereomer, the ratio can be calculated. For complex spectra, 2D NMR techniques or chiral HPLC may be necessary for accurate determination.
Troubleshooting Guide
Problem 1: Poor Diastereomeric Ratio (d.r. < 90:10)
Low diastereoselectivity suggests that the energy difference between the competing transition states is small. The following strategies can help enhance this difference.
| Parameter | Troubleshooting Steps | Rationale |
| Temperature | Decrease the reaction temperature incrementally (e.g., from -20 °C to -40 °C, then to -78 °C). | Lower temperatures favor the transition state with the lower activation energy, which typically leads to the major diastereomer. |
| Lewis Acid | Screen a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂). | The Lewis acid coordinates to carbonyl oxygens, creating a rigid chelated intermediate. The nature of the Lewis acid dictates the geometry of this intermediate and thus the facial selectivity. |
| Solvent | Test a range of anhydrous solvents with different polarities (e.g., Toluene, CH₂Cl₂, THF, Hexane). | Solvent polarity can influence the conformation of the transition state and the aggregation of reagents, impacting stereoselectivity. |
| Stoichiometry | Ensure at least a stoichiometric amount of the Lewis acid is used. | In many auxiliary-controlled reactions, stoichiometric amounts of Lewis acid are required to ensure the formation of a well-defined, rigid transition state. |
Problem 2: Low Chemical Yield
Low yields can be attributed to incomplete reactions, side reactions, or product degradation.
| Parameter | Troubleshooting Steps | Rationale |
| Reagent Quality | Ensure all reagents, especially the substrate, electrophile, and Lewis acid, are pure and anhydrous. Use freshly distilled solvents. | Water and other impurities can quench reagents, deactivate catalysts, and lead to unwanted side reactions. |
| Reaction Time | Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or LC-MS. | Reactions may be slow at low temperatures. Insufficient reaction time leads to low conversion, while excessively long times can lead to product degradation or side reactions. |
| Workup Procedure | Ensure the quenching step is appropriate for the reagents used (e.g., use a saturated aqueous solution of NH₄Cl for LDA-mediated reactions). Perform extractions efficiently. | Improper workup can lead to product loss or decomposition. For example, quenching a strong base with pure water can be too exothermic. |
Experimental Protocols
Protocol 1: Attachment of an Acrylate Moiety to the Auxiliary
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the solution.
-
Acylation: Slowly add a solution of acryloyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Cleavage of the Cbz Group and Auxiliary
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the product-auxiliary adduct (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be required.
Visualizations
Caption: General experimental workflow for using a chiral auxiliary.
Caption: Troubleshooting decision tree for low diastereoselectivity.
References
Technical Support Center: Cbz Deprotection of Hindered (S)-(+)-1-Cbz-3-pyrrolidinol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Cbz (carboxybenzyl) deprotection of sterically hindered (S)-(+)-1-Cbz-3-pyrrolidinol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Cbz deprotection of hindered this compound derivatives?
The primary challenge in the Cbz deprotection of these derivatives is steric hindrance around the nitrogen atom of the pyrrolidine ring. This hindrance can significantly slow down the reaction rate of common deprotection methods, especially catalytic hydrogenation, leading to incomplete reactions or the need for harsh reaction conditions.[1]
Q2: Which Cbz deprotection methods are recommended for hindered substrates like this compound derivatives?
Several methods can be employed, with the choice depending on the specific derivative and the presence of other functional groups. The most common methods include:
-
Catalytic Hydrogenolysis (e.g., H₂/Pd/C): While often the cleanest method, it can be sluggish for hindered substrates. Optimization of reaction conditions (e.g., increased catalyst loading, higher hydrogen pressure, elevated temperature) is often necessary.[1]
-
Transfer Hydrogenolysis (e.g., Ammonium Formate/Pd/C): This can be a safer and sometimes more selective alternative to using hydrogen gas.[1]
-
Acidic Cleavage (e.g., HBr/AcOH, AlCl₃/HFIP): This is a good option when the substrate is sensitive to reduction but stable to strong acids. Milder Lewis acid conditions can offer better functional group tolerance.[2][3][4]
-
Nucleophilic Cleavage (e.g., 2-Mercaptoethanol/Base): This method is suitable for substrates that are sensitive to both reduction and strong acids.[4]
Q3: What are common side reactions to watch out for during the Cbz deprotection of these derivatives?
-
Incomplete reaction: Due to steric hindrance, the reaction may stall, leaving unreacted starting material.
-
Reduction of other functional groups: In catalytic hydrogenation, other reducible groups in the molecule (e.g., alkenes, alkynes, nitro groups) may also be reduced.[1]
-
Acetylation: When using acetic acid as a solvent for acidic cleavage, the deprotected amine can be acetylated.[1]
-
Ring opening or rearrangement: Under harsh acidic or basic conditions, the pyrrolidine ring itself could potentially undergo side reactions.
Q4: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the disappearance of the starting material and the appearance of the deprotected product.[1]
Troubleshooting Guides
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Symptoms: The reaction does not go to completion, even after an extended period, as indicated by TLC or LC-MS analysis showing the presence of starting material.
Possible Causes and Solutions:
| Potential Cause | Solution |
| Steric Hindrance | Increase catalyst loading (e.g., from 10 mol% to 20 mol%). Increase hydrogen pressure (e.g., up to 50 psi). Elevate the reaction temperature (e.g., to 40-60 °C).[1] |
| Catalyst Poisoning | Ensure the starting material and solvent are free from sulfur or other catalyst poisons. If poisoning is suspected, filter the reaction mixture and add fresh catalyst.[1] |
| Poor Catalyst Activity | Use a fresh batch of high-quality catalyst. |
| Inadequate Mixing | Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact with the substrate.[1] |
| Product Inhibition | The deprotected amine product can sometimes inhibit the catalyst. Adding a small amount of a weak acid like acetic acid can protonate the amine and reduce this inhibition.[1] |
Issue 2: Undesired Side Reactions
Symptoms: Formation of unexpected byproducts detected by TLC, LC-MS, or NMR.
Possible Causes and Solutions:
| Side Reaction | Potential Cause and Solution |
| Reduction of other functional groups | Cause: The catalyst is not selective enough. Solution: Consider using transfer hydrogenolysis, which can sometimes offer better selectivity. Alternatively, switch to a non-reductive method like acidic or nucleophilic cleavage.[1] |
| Acetylation of the deprotected amine | Cause: Use of acetic acid as a solvent in acidic cleavage. Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or AlCl₃ in hexafluoroisopropanol (HFIP).[1][2] |
Data Presentation
The following table summarizes typical conditions and reported yields for various Cbz deprotection methods on different substrates. Note that these are general examples and optimization will be required for specific hindered this compound derivatives.
| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH, rt, 1 atm | N-Cbz-aniline | ~95% | [5] |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | MeOH, reflux | N-Cbz protected peptides | >90% | |
| Acidic Cleavage | AlCl₃, HFIP | rt, 2-16 h | N-Cbz protected amines | High | [2] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | N-Cbz protected amines | High | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂/Pd/C[5]
-
Dissolve the this compound derivative (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10-20 mol% for hindered substrates).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature or elevated temperature (40-60 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during filtration.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 2: Acid-Mediated Deprotection using AlCl₃/HFIP[2]
-
To a solution of the N-Cbz-protected pyrrolidinol (1 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (4 mL per mmol of substrate), add aluminum chloride (AlCl₃) (3 equiv) at room temperature. The reaction mixture will be a suspension.
-
Stir the mixture at room temperature for 2 to 16 hours.
-
Monitor the reaction by TLC or UPLC-MS.
-
After completion, dilute the reaction mixture with CH₂Cl₂ (20 mL) to obtain a clear solution.
-
Add water (10 mL) and extract with EtOAc (2 x 10 mL) to remove impurities.
-
To the aqueous layer, add aqueous NaHCO₃ to basify the solution and then extract with EtOAc (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Deprotection using 2-Mercaptoethanol[4]
-
To a solution of the Cbz-protected pyrrolidinol (1 equivalent) in N,N-dimethylacetamide (DMAc), add potassium phosphate (K₃PO₄) (2-4 equivalents).
-
Add 2-mercaptoethanol (2 equivalents) to the mixture.
-
Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenolysis.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis of Cbz group.
References
Technical Support Center: (S)-(+)-1-Cbz-3-pyrrolidinol in Strong Base Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with (S)-(+)-1-Cbz-3-pyrrolidinol when using strong bases.
Troubleshooting Guides
Issue 1: Low Yield of Desired O-Alkylated Product and Formation of Impurities
Symptoms:
-
The desired O-alkylated product is obtained in low yield.
-
TLC analysis shows multiple spots, including some that are less polar than the starting material.
-
NMR analysis of the crude product shows signals corresponding to a double bond.
Possible Cause:
Under strongly basic conditions, particularly at elevated temperatures, a competing elimination reaction (E2) can occur, leading to the formation of N-Cbz-3-pyrroline. The strong base deprotonates a proton on a carbon adjacent to the hydroxyl group, which is then eliminated.
dot
Caption: Base-induced elimination of (S)-1-Cbz-3-pyrrolidinol.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the O-alkylation at the lowest temperature at which the reaction proceeds. Start at 0 °C and slowly warm up if necessary.
-
Use a Less Hindered Base: If using a bulky base like potassium tert-butoxide, consider switching to a less sterically demanding base such as sodium hydride (NaH).
-
Activate the Hydroxyl Group: Consider converting the hydroxyl group to a better leaving group (e.g., tosylate or mesylate) and then performing the substitution with a weaker base, which can reduce the likelihood of elimination.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize byproduct formation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Minimizes the rate of the elimination side reaction. |
| Base | Sodium Hydride (NaH) | Less sterically hindered, may favor nucleophilic substitution over elimination. |
| Solvent | Anhydrous THF or DMF | Common solvents for O-alkylation reactions. |
Issue 2: Loss of Stereochemical Purity in the Recovered Starting Material or Product
Symptoms:
-
Chiral HPLC or polarimetry of the recovered starting material or the product shows a decrease in enantiomeric excess (ee).
-
The product exhibits biological activity that is inconsistent with the pure (S)-enantiomer.
Possible Cause:
Strong bases can deprotonate the hydroxyl group, and under certain conditions, may facilitate epimerization at the C-3 position. This can occur through a reversible oxidation-reduction sequence or via deprotonation of the C-3 proton, although the latter is less likely for a non-activated C-H bond. More commonly, trace amounts of oxidizing agents or impurities can lead to the formation of the achiral ketone, N-Cbz-3-pyrrolidinone, which can then be non-stereoselectively reduced back to the racemic alcohol.
dot
Caption: Potential pathway for racemization via an achiral ketone intermediate.
Troubleshooting Steps:
-
Ensure Anhydrous and Inert Conditions: Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen and other potential oxidizing agents.
-
Purify Reagents: Ensure the purity of the starting material and the base to avoid contaminants that could catalyze side reactions.
-
Consider Alternative Synthetic Routes: If epimerization is persistent, consider a milder reaction, such as the Mitsunobu reaction, which is known for its clean inversion of stereochemistry and can be used to synthesize the desired product with high stereochemical purity.[1]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation to the achiral ketone. |
| Solvents | Anhydrous | Minimizes side reactions and ensures the reactivity of the strong base. |
| Alternative Reaction | Mitsunobu Reaction | Provides a stereospecific route to the inverted product if desired.[1] |
Frequently Asked Questions (FAQs)
Q1: Is the Cbz (benzyloxycarbonyl) protecting group stable to strong bases like NaH, LDA, or n-BuLi?
A1: The Cbz group is generally considered to be stable under a wide range of basic conditions, including exposure to strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), and n-butyllithium (n-BuLi). It is more susceptible to cleavage by hydrogenolysis or strong acids.
Q2: What are the main side products to expect when treating this compound with a strong base?
A2: The primary potential side products are:
-
N-Cbz-3-pyrroline: Formed via an elimination reaction, especially at higher temperatures.
-
(R)-(-)-1-Cbz-3-pyrrolidinol: The epimerized product, leading to a loss of stereochemical purity.
-
N-Cbz-3-pyrrolidinone: The oxidized ketone product, which is achiral.
Q3: Can I avoid the elimination side product completely?
A3: While complete avoidance can be challenging, the formation of the elimination product can be significantly minimized by maintaining a low reaction temperature (e.g., 0 °C) and using a non-hindered strong base.
Q4: How can I confirm if my product has undergone epimerization?
A4: The most reliable method to determine the enantiomeric excess of your product is through chiral High-Performance Liquid Chromatography (HPLC). Alternatively, you can measure the optical rotation of your sample and compare it to the literature value for the enantiomerically pure compound.
Q5: Are there any alternative methods to O-alkylation that avoid the use of strong bases?
A5: Yes, the Williamson ether synthesis using a milder base and a more reactive electrophile can be an option. Alternatively, if the goal is to invert the stereocenter, the Mitsunobu reaction is a highly effective method that proceeds with clean inversion and under mild conditions.[1]
Experimental Protocols
General Protocol for O-Alkylation using NaH
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous THF (0.3 M) in a flame-dried flask under an inert atmosphere, add the alkylating agent (5.0 eq.).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Quench: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This protocol is adapted from a similar O-alkylation procedure and should be optimized for the specific application.[2]
Protocol for Swern Oxidation to N-Cbz-3-pyrrolidinone
This protocol is a mild method to oxidize the alcohol to a ketone, which can be a potential side reaction under different conditions.
-
Oxalyl Chloride Activation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO, 1.2 eq.) in DCM.
-
Alcohol Addition: After stirring for 5 minutes, add a solution of this compound (1.0 eq.) in DCM.
-
Base Quench: Stir for 15 minutes, then add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Work-up: Add water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Note: The Swern oxidation produces volatile and malodorous byproducts like dimethyl sulfide and toxic carbon monoxide, and thus must be performed in a well-ventilated fume hood.[3]
References
purification strategies for removing starting material from (S)-(+)-1-Cbz-3-pyrrolidinol products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying (S)-(+)-1-Cbz-3-pyrrolidinol and removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
The primary impurities are typically unreacted starting materials and byproducts from the protecting group reagent. These include:
-
Unreacted (S)-3-pyrrolidinol: A basic and highly water-soluble amine.
-
Unreacted Benzyl Chloroformate (Cbz-Cl): A reactive and water-sensitive electrophile.[1][2]
-
Benzyl Alcohol: Formed from the hydrolysis of Cbz-Cl in the presence of water.[2][3]
-
Dibenzyl Carbonate: Formed from the reaction of Cbz-Cl with benzyl alcohol.
Q2: My crude product is an oil or a sticky solid, but the literature describes it as a white powder. Is this a problem?
This is a common observation. This compound has a relatively low melting point, reported between 71-77 °C.[4][5] The presence of solvent or impurities can act as a freezing point depressant, causing the product to appear as a viscous oil, goo, or waxy solid at room temperature. This underscores the need for a thorough purification process.
Q3: What is the most straightforward initial step to purify my crude product?
An aqueous extractive workup is the most effective first step. This procedure uses sequential washes with acidic and basic solutions to remove the majority of water-soluble and reactive impurities. It is a critical step before attempting more advanced purification techniques like chromatography or recrystallization.[6]
Q4: Is it possible to achieve high purity for this compound without using column chromatography?
Yes, in many cases. A carefully executed extractive workup followed by recrystallization can yield a product of high purity. This is especially true if the primary impurities are the unreacted (S)-3-pyrrolidinol and excess Cbz-Cl. However, if byproducts with similar polarity to the desired product (like benzyl alcohol) are present in significant amounts, column chromatography may be necessary for complete separation.[7]
Troubleshooting Purification Issues
This guide addresses specific problems encountered during the purification of this compound.
Problem 1: My NMR or TLC analysis shows residual (S)-3-pyrrolidinol starting material.
-
Cause: The unreacted (S)-3-pyrrolidinol is a basic amine and may remain in the organic layer if the workup is incomplete.
-
Solution: Acidic Aqueous Wash An acidic wash will protonate the basic nitrogen atom of the pyrrolidinol, forming a salt that is highly soluble in the aqueous layer and will be removed from the organic product layer.
Recommended Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 0.1 N to 1 N aqueous HCl (1-2 times).
-
Follow with a wash using saturated aqueous NaHCO₃ to neutralize any remaining acid.[6]
-
Finally, wash with brine (saturated aqueous NaCl) to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Problem 2: My product is contaminated with Cbz-Cl or its byproducts (e.g., benzyl alcohol).
-
Cause: Excess Cbz-Cl may not have been fully quenched, or its hydrolysis byproduct, benzyl alcohol, has a polarity that can make it difficult to separate.
-
Solution 1: Basic Aqueous Wash To remove any remaining Cbz-Cl, a wash with a mild base is effective. This is a standard part of the extractive workup.
-
Solution 2: Column Chromatography Flash column chromatography is highly effective for separating the moderately polar product from less polar byproducts like benzyl alcohol.
-
Protocol: See the detailed "Silica Gel Column Chromatography Protocol" below. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
-
Solution 3: Recrystallization Recrystallization can effectively separate the crystalline product from oily or more soluble impurities.
-
Protocol: See the detailed "Recrystallization Protocol" below. Good solvent systems include ethyl acetate/hexanes, tert-butyl methyl ether (TBME), or diethyl ether.
-
Problem 3: The purified product is an oil and will not crystallize.
-
Cause: This can be due to residual solvent or persistent impurities. The product's low melting point makes it sensitive to this issue.[4]
-
Solution Strategy:
-
Ensure Purity: First, confirm the purity is high (>95%) via NMR or TLC. If significant impurities remain, re-purify using column chromatography.
-
Remove Solvents: Ensure all solvent is removed by placing the oil under a high vacuum for several hours.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the oil's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, tiny crystal of pure this compound to the oil to induce crystallization.
-
Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or pentane) until it just turns cloudy. Warm slightly until clear and then cool slowly.
-
-
Cooling: Cool the flask slowly, first to room temperature, then to 0-4 °C in a refrigerator, and finally in a freezer if necessary. Slow cooling promotes the formation of larger, purer crystals.
-
Data Presentation
Table 1: Physical Properties of Product and Key Impurities
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Characteristics |
| This compound | C₁₂H₁₅NO₃ | 221.25 | 71 - 77[4][5] | N/A | White solid, product |
| (S)-3-Pyrrolidinol | C₄H₉NO | 87.12 | 15 | 110 (12 mmHg) | Liquid, basic, water-soluble |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | < -20 | 103 (20 mmHg) | Pungent liquid, reacts with water[1] |
| Benzyl Alcohol | C₇H₈O | 108.14 | -15 | 205 | Liquid, less polar byproduct |
Visualized Workflows and Logic Diagrams
Caption: General workflow for purifying this compound.
Caption: Separation of impurities during extractive workup.
Caption: Decision tree for troubleshooting crystallization issues.
Detailed Experimental Protocols
Protocol 1: Extractive Workup for Cbz-Protection
-
Following the reaction, quench it by adding deionized water.
-
Transfer the biphasic mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) (3x volume of the aqueous layer).[8]
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
-
Elute: Begin eluting with a low-polarity solvent mixture (e.g., 10% EtOAc in Hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% EtOAc in Hexanes) to elute the product.[8] The less polar byproducts (like benzyl alcohol) will elute before the more polar this compound product.
-
Monitor: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Select a Solvent System: A good system is one where the product is soluble at high temperatures but poorly soluble at low temperatures. Ethyl acetate/hexanes or diethyl ether/hexanes are common choices.
-
Dissolve: Place the crude material in a flask and add a minimal amount of the more polar solvent (e.g., ethyl acetate) while gently heating and stirring until the solid just dissolves.
-
Precipitate: Slowly add the less polar "anti-solvent" (e.g., hexanes) until the solution becomes persistently cloudy. Add a drop or two of the polar solvent to redissolve and make the solution clear again.
-
Cool Slowly: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or a refrigerator (0-4 °C) to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent (hexanes).
-
Dry: Dry the purified crystals under a high vacuum to remove all traces of solvent.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Chromatography [chem.rochester.edu]
- 8. total-synthesis.com [total-synthesis.com]
impact of solvent choice on the stereoselectivity of (S)-(+)-1-Cbz-3-pyrrolidinol reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of solvent choice in controlling the stereoselectivity of reactions involving (S)-(+)-1-Cbz-3-pyrrolidinol. Below are frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice generally impact the stereoselectivity of reactions?
A1: The solvent can significantly influence the stereochemical outcome of a reaction by affecting the energies of the diastereomeric transition states. Key factors include:
-
Solvation of Transition States: Solvents can stabilize or destabilize transition states to different extents. Polar solvents, for instance, can stabilize charged intermediates or transition states, potentially lowering the activation energy for a particular pathway.
-
Substrate Conformation: The solvent can influence the ground-state conformation of the this compound reactant, which in turn can affect the facial bias presented to incoming reagents.
-
Reagent Aggregation: The state of aggregation of reagents can be solvent-dependent, which can impact the steric environment of the reaction center.
Q2: For a Mitsunobu reaction with this compound, which types of solvents are generally preferred?
A2: For the Mitsunobu reaction, which proceeds with inversion of configuration, non-polar, aprotic solvents are often favored. Solvents like tetrahydrofuran (THF) and toluene are commonly used.[1] Highly polar solvents such as dimethylformamide (DMF), ethanol, and acetonitrile have been reported to be detrimental in some Mitsunobu reactions, leading to lower yields.[2]
Q3: Can changing the solvent affect the reaction mechanism?
A3: While a complete change in mechanism is less common, the solvent can influence the nature of the reacting species. For example, in reactions involving ionic intermediates, the solvent polarity can affect whether the ions exist as tight ion pairs, solvent-separated ion pairs, or free ions. This can have a direct impact on the stereochemical course of the reaction.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity or Low Yield in a Mitsunobu Reaction
-
Possible Cause: The solvent may not be optimal for the specific nucleophile and substrate combination. Polar solvents can sometimes interfere with the reaction intermediates.
-
Troubleshooting Steps:
-
Switch to a Non-Polar, Aprotic Solvent: If you are using a polar solvent (e.g., DMF, acetonitrile), consider switching to a less polar option such as THF, toluene, or dichloromethane.[1][2]
-
Ensure Anhydrous Conditions: The Mitsunobu reaction is sensitive to water. Ensure all solvents and reagents are rigorously dried, as moisture can consume the reagents and lead to side reactions.
-
Vary the Temperature: Lowering the reaction temperature can sometimes enhance the energy difference between diastereomeric transition states, leading to improved selectivity.
-
Problem 2: Incomplete Inversion of Stereochemistry
-
Possible Cause: The reaction may not be proceeding exclusively through the desired S(_N)2 pathway. This can be influenced by the solvent's ability to stabilize charged intermediates, potentially favoring alternative reaction pathways.
-
Troubleshooting Steps:
-
Solvent Optimization: Screen a range of aprotic solvents with varying polarities (e.g., toluene, THF, dichloromethane, diethyl ether) to identify the optimal medium for a clean S(_N)2 inversion.
-
Choice of Mitsunobu Reagents: The combination of phosphine (e.g., PPh(_3)) and azodicarboxylate (e.g., DEAD, DIAD) can influence the reaction's efficiency. Ensure you are using a standard and reliable combination.
-
Data Presentation
The following table provides an illustrative example of how solvent choice can impact the stereoselectivity of a Mitsunobu reaction on an N-protected 3-hydroxypyrrolidine, leading to the inverted (R)-configured product.
Disclaimer: The following data is a representative example based on general principles of the Mitsunobu reaction and solvent effects, as specific comparative data for this compound was not available in the searched literature. Actual results may vary.
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (R:S) | Yield (%) |
| 1 | Toluene | 2.4 | >95:5 | 85 |
| 2 | Tetrahydrofuran (THF) | 7.6 | 92:8 | 90 |
| 3 | Dichloromethane (DCM) | 9.1 | 88:12 | 82 |
| 4 | Acetonitrile (MeCN) | 37.5 | 75:25 | 65 |
| 5 | Dimethylformamide (DMF) | 36.7 | 70:30 | 50 |
Experimental Protocols
Protocol: Stereochemical Inversion of this compound via Mitsunobu Reaction
This protocol describes a general procedure for the Mitsunobu reaction to invert the stereocenter of this compound using a generic carboxylic acid nucleophile.
Materials:
-
This compound
-
Triphenylphosphine (PPh(_3))
-
Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD)
-
Carboxylic acid of choice (e.g., benzoic acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq.), the chosen carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the (R)-configured ester product.
Visualizations
Caption: Mechanism of the Mitsunobu reaction showing inversion of stereochemistry.
Caption: Logical flow of how solvent properties influence stereoselectivity.
References
temperature optimization for asymmetric reactions using (S)-(+)-1-Cbz-3-pyrrolidinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-(+)-1-Cbz-3-pyrrolidinol as a catalyst in asymmetric reactions, with a specific focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for asymmetric reactions catalyzed by this compound?
A1: The optimal temperature for asymmetric reactions catalyzed by this compound is highly dependent on the specific reaction, substrates, and solvent system. However, a general starting point for optimization is often in the range of -20 °C to room temperature (20-25 °C). Some reactions may benefit from even lower temperatures to enhance enantioselectivity.
Q2: How does temperature generally affect the enantioselectivity and yield of the reaction?
A2: Lowering the reaction temperature often leads to an increase in enantiomeric excess (ee). This is because the transition states leading to the two enantiomers have different activation energies, and at lower temperatures, the reaction pathway with the lower activation energy (leading to the major enantiomer) is more significantly favored. Conversely, increasing the temperature can sometimes improve the reaction rate and yield, but may have a detrimental effect on enantioselectivity.
Q3: My reaction is very slow at low temperatures. What can I do to improve the reaction rate without sacrificing enantioselectivity?
A3: If the reaction rate is too low at the optimal temperature for enantioselectivity, you can consider several strategies. Firstly, increasing the catalyst loading can sometimes increase the reaction rate. Secondly, screening different solvents may reveal a system where the reaction proceeds faster at low temperatures. Finally, slight, incremental increases in temperature can be explored to find a balance between an acceptable reaction time and high enantioselectivity.
Q4: I am observing a decrease in enantioselectivity at lower temperatures. What could be the cause?
A4: While counterintuitive, a decrease in enantioselectivity at lower temperatures can occasionally occur. This could be due to changes in the catalyst aggregation state, the solubility of reactants or the catalyst, or a change in the rate-determining step of the reaction. It is also possible that a different reaction mechanism becomes predominant at lower temperatures. Careful analysis of the reaction mixture and byproducts is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the temperature optimization of asymmetric reactions using this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | - Reaction temperature is too high.- Inappropriate solvent.- Catalyst degradation or impurity. | - Systematically lower the reaction temperature (e.g., in 10 °C increments from room temperature down to -78 °C).- Screen a range of solvents with varying polarities.- Ensure the purity of the this compound catalyst. |
| Low Reaction Yield | - Reaction temperature is too low, leading to a slow reaction rate.- Insufficient reaction time.- Poor solubility of reactants or catalyst at the reaction temperature. | - Gradually increase the reaction temperature.- Increase the reaction time and monitor the progress by TLC or LC-MS.- Choose a solvent in which all components are soluble at the desired temperature. |
| Inconsistent Results | - Poor temperature control.- Variations in reagent or solvent purity.- Inconsistent reaction setup and stirring. | - Use a reliable cryostat or cooling bath to maintain a constant temperature.- Use freshly purified reagents and anhydrous solvents.- Ensure consistent stirring speed and reaction vessel geometry. |
| Formation of Side Products | - Temperature is too high, promoting side reactions.- Presence of impurities. | - Lower the reaction temperature.- Purify all starting materials and the catalyst. |
Experimental Protocols
General Protocol for Temperature Optimization of an Asymmetric Aldol Reaction
This protocol provides a general framework for optimizing the temperature of an asymmetric aldol reaction between an aldehyde and a ketone using this compound as the organocatalyst.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, THF)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Reaction vessels (e.g., oven-dried round-bottom flasks)
-
Magnetic stirrer and stir bars
-
Cooling bath (e.g., ice-water, dry ice-acetone, or cryostat)
-
TLC plates and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 10 mol%).
-
Solvent and Reactant Addition: Add the anhydrous solvent, followed by the ketone (e.g., 2 equivalents).
-
Temperature Equilibration: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using a cooling bath and allow it to equilibrate for 15-30 minutes with stirring.
-
Aldehyde Addition: Slowly add the aldehyde (1 equivalent) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
-
Optimization: Repeat the reaction at different temperatures (e.g., -10 °C, -20 °C, -40 °C) to determine the optimal temperature for both yield and enantioselectivity.
Data Presentation
The following table illustrates a hypothetical example of how temperature can affect the yield and enantiomeric excess (ee) of an asymmetric reaction.
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 25 | 95 | 75 |
| 0 | 88 | 92 |
| -20 | 85 | 98 |
| -40 | 70 | >99 |
| -78 | 45 | >99 |
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in asymmetric reactions.
Experimental Workflow for Temperature Optimization
Caption: A stepwise experimental workflow for optimizing reaction temperature.
Technical Support Center: Catalyst Selection for Efficient Cbz Deprotection of (S)-(+)-1-Cbz-3-pyrrolidinol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient carboxybenzyl (Cbz) deprotection of (S)-(+)-1-Cbz-3-pyrrolidinol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
A1: The most prevalent and generally clean method for Cbz deprotection is catalytic hydrogenolysis.[1][2] This technique typically employs a palladium catalyst, most commonly palladium on carbon (Pd/C), with hydrogen gas as the hydrogen source.[1][2] The reaction is favored for its mild conditions and the production of benign byproducts, toluene and carbon dioxide.[2]
Q2: Are there alternatives to using hydrogen gas for the hydrogenolysis?
A2: Yes, transfer hydrogenation is a common alternative that avoids the handling of hydrogen gas. This method utilizes a hydrogen donor molecule, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[1][3] Microwave-assisted transfer hydrogenation can be extremely rapid, with reaction times as short as 10 minutes.[1]
Q3: When should I consider a catalyst other than the standard 5-10% Pd/C?
A3: You should consider an alternative catalyst if you experience slow or incomplete reactions, or if your substrate contains functional groups sensitive to standard hydrogenolysis conditions. For instance, if your molecule has other reducible groups like alkenes, alkynes, or benzyl ethers, standard Pd/C might affect them.[1] In cases of suspected catalyst poisoning by sulfur-containing impurities, a more robust catalyst or a different deprotection method might be necessary.[3]
Q4: What is Pearlman's catalyst and when is it preferred?
A4: Pearlman's catalyst is 20% palladium hydroxide on carbon (Pd(OH)₂/C). It is often considered a more active catalyst than Pd/C and can be effective when standard Pd/C fails or is too slow.[4]
Q5: Can Cbz deprotection be achieved without a metal catalyst?
A5: Yes, Cbz groups can be cleaved under acidic or nucleophilic conditions.[2][5] Strong acids like hydrogen bromide in acetic acid (HBr/HOAc) or Lewis acids can be effective, especially when the substrate has reducible functional groups that are incompatible with hydrogenolysis.[2] Nucleophilic cleavage, for example using 2-mercaptoethanol, is suitable for substrates that might poison palladium catalysts.[1][6][7]
Troubleshooting Guides
Issue 1: Slow or Incomplete Cbz Deprotection via Catalytic Hydrogenolysis
Symptoms: The reaction stalls before the starting material is fully consumed, or the reaction time is significantly longer than expected.
Possible Causes & Solutions:
-
Catalyst Inactivity: The Pd/C catalyst may be old or of poor quality.[4]
-
Solution: Use a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4]
-
-
Catalyst Poisoning: The substrate or solvent may contain impurities, particularly sulfur-containing compounds, which can poison the palladium catalyst.[3][8]
-
Solution: Purify the starting material to remove any potential catalyst poisons. If the substrate itself contains sulfur, consider a non-palladium-based deprotection method.[3]
-
-
Insufficient Hydrogen: The supply of hydrogen to the catalyst surface may be limited.
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, reducing its activity.[8]
Issue 2: Undesired Side Reactions
Symptoms: Formation of byproducts due to the reduction of other functional groups in the molecule.
Possible Causes & Solutions:
-
Over-reduction: The catalyst and conditions are not selective for the Cbz group.
-
Solution: Switch to a milder or more selective method. Transfer hydrogenation with ammonium formate can sometimes offer better selectivity.[8] Alternatively, non-reductive methods such as acidic cleavage (e.g., HBr/AcOH) or nucleophilic cleavage should be considered if your molecule contains sensitive functionalities like alkenes or alkynes.[2][5][8]
-
Data Presentation: Comparison of Catalytic Systems for Cbz Deprotection
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Up to 95%+ | Advantages: Well-established, mild, neutral pH.[1] Disadvantages: Can be slow, catalyst quality varies, potential for over-reduction.[1] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: More active than Pd/C for difficult substrates.[4] Disadvantages: Can be more expensive. |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids H₂ gas, extremely rapid.[1] Disadvantages: Requires a microwave reactor. |
| Pd/C + NaBH₄ | In situ from NaBH₄ | Methanol, Room Temp. | 3 - 10 minutes | High | Advantages: Very rapid deprotection.[2] Disadvantages: Requires careful portion-wise addition of NaBH₄.[2] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp. | Not specified | High | Advantages: Chemoselective, unaffected by many other functional groups.[1] Disadvantages: Requires in situ generation of the reagent.[1] |
| HBr in Acetic Acid | N/A | Room Temp. | Varies | High | Advantages: Metal-free, suitable for substrates with reducible groups.[2][5] Disadvantages: Harsh acidic conditions. |
| 2-Mercaptoethanol + K₃PO₄ | N/A | DMAc, 75 °C | Not specified | High | Advantages: Ideal for substrates that poison palladium catalysts.[1][6][7] Disadvantages: Requires elevated temperature and basic conditions.[1] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using Pd/C and H₂
This protocol outlines the most common method for Cbz deprotection.
-
Preparation: Dissolve this compound (1.0 equiv.) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[2]
-
Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the starting material).[2]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions. For higher pressures, a Parr shaker apparatus can be used.
-
Reaction: Stir the mixture vigorously at room temperature.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (S)-(+)-3-pyrrolidinol.[2] Further purification can be performed if necessary.
Protocol 2: Rapid Deprotection using Pd/C and NaBH₄
This protocol offers a very fast and efficient alternative to using hydrogen gas.[2]
-
Preparation: Dissolve this compound (1.0 equiv.) in methanol at room temperature.[2]
-
Reagent Addition: Add 10% Pd/C, followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.0 equiv.).[2] Caution: The addition of NaBH₄ can cause foaming and hydrogen evolution.
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is typically complete within 3-10 minutes.[2] Monitor the reaction by TLC.
-
Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite® and solvent evaporation).[2]
Protocol 3: Deprotection under Acidic Conditions using HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to reduction.[8]
-
Preparation: Dissolve this compound (1.0 equiv.) in 33% hydrogen bromide (HBr) in acetic acid (HOAc) at room temperature.[8]
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product can be precipitated by the addition of anhydrous ether.
-
Isolation: Collect the solid product by filtration and wash with ether to obtain the hydrobromide salt of (S)-(+)-3-pyrrolidinol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to (S)-(+)- and (R)-(-)-1-Cbz-3-pyrrolidinol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral synthesis, the selection of the appropriate chiral building block is paramount to achieving the desired stereochemical outcome. (S)-(+)-1-Cbz-3-pyrrolidinol and (R)-(-)-1-Cbz-3-pyrrolidinol are two such enantiomerically pure synthons that serve as versatile intermediates in the preparation of a wide array of pharmaceuticals and agrochemicals.[1][2] Their rigid pyrrolidine core and the presence of a hydroxyl group at the C-3 position make them invaluable for introducing chirality and functionalization in target molecules. This guide provides an objective comparison of these two enantiomers, supported by experimental data, to aid researchers in their synthetic strategy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and (R)-(-)-1-Cbz-3-pyrrolidinol is presented below. These properties are essential for reaction planning, including solvent selection and purification methods.
| Property | This compound | (R)-(-)-1-Cbz-3-pyrrolidinol |
| Synonyms | (S)-N-Z-3-Pyrrolidinol, (S)-1-Benzyloxycarbonyl-3-pyrrolidinol | (R)-N-Z-3-Pyrrolidinol, (R)-1-Benzyloxycarbonyl-3-pyrrolidinol |
| CAS Number | 100858-32-0 | 100858-33-1 |
| Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol | 221.25 g/mol |
| Appearance | White to off-white powder | White to tan crystalline powder |
| Melting Point | 71 - 77 °C | 74 - 79 °C |
| Optical Rotation | [α]²⁰/D = +21° (c=1 in Chloroform) | [α]²⁰/D = -21° (c=1 in Chloroform) |
Application in the Synthesis of Antiviral Drug Intermediates
The utility of these chiral building blocks is prominently demonstrated in the synthesis of complex, biologically active molecules. A notable example is the synthesis of the key bicyclic proline intermediate, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, which is the P2 fragment of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir.[3][4] The specific stereochemistry of this intermediate is crucial for its potent inhibitory activity.
The synthesis of this key intermediate typically starts from (2S,4R)-4-hydroxy-L-proline, which has the same absolute stereochemistry at the hydroxyl-bearing carbon as (R)-(-)-1-Cbz-3-pyrrolidinol. The following section details a representative experimental protocol for the synthesis of a precursor to the bicyclic proline core, highlighting the role of the chiral pyrrolidine derivative.
Experimental Protocol: Synthesis of a Bicyclic Proline Precursor
This protocol outlines a multi-step synthesis of a key intermediate for Boceprevir, starting from a derivative of (2S,4R)-4-hydroxyproline. The initial steps involve the protection of the amine and carboxylic acid functionalities, followed by the introduction of the gem-dimethyl cyclopropane ring.
Step 1: Protection of (2S,4R)-4-hydroxy-L-proline
The starting material, (2S,4R)-4-hydroxy-L-proline, is first protected to allow for selective reactions on the hydroxyl group. A common strategy involves the formation of the N-Cbz protected methyl ester.
Step 2: Oxidation and Wittig Reaction
The hydroxyl group is oxidized to a ketone, followed by a Wittig reaction to introduce an exocyclic double bond.
Step 3: Cyclopropanation
A diastereoselective cyclopropanation of the double bond is carried out to form the bicyclic system.
Step 4: Ring Opening and Esterification
The resulting lactone is opened, and the carboxylic acid is esterified to yield the target bicyclic proline intermediate.
Comparative Performance and Stereochemical Control
The choice between (S)-(+)- and (R)-(-)-1-Cbz-3-pyrrolidinol is dictated by the desired stereochemistry of the final product. In the synthesis of the Boceprevir P2 intermediate, the (R)-enantiomer (or its precursor, (2S,4R)-4-hydroxyproline) is essential to establish the correct (1R,2S,5S) stereochemistry of the bicyclic proline core.
Using this compound would lead to the synthesis of the enantiomeric P2 intermediate, (1S,2R,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. This would result in a diastereomeric Boceprevir analogue with significantly different biological activity, likely much lower or no inhibitory effect on the HCV protease. This underscores the critical role of selecting the correct enantiomer of the starting material in drug design and synthesis.
The diastereoselectivity of the key cyclopropanation step is often guided by the existing stereocenter of the pyrrolidine ring. The rigid conformation of the protected pyrrolidine directs the approach of the reagent, leading to the preferential formation of one diastereomer.
Logical Workflow for Chiral Synthesis
The following diagram illustrates the general workflow for the synthesis of a chiral drug intermediate using either the (S) or (R) enantiomer of 1-Cbz-3-pyrrolidinol.
Caption: Synthetic pathways from (S) and (R) enantiomers leading to distinct final products.
Signaling Pathway of HCV Protease Inhibitors
HCV protease inhibitors, such as Boceprevir, function by blocking the activity of the NS3/4A serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, which are essential for viral replication. By inhibiting this protease, the viral life cycle is interrupted.
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
Conclusion
This compound and (R)-(-)-1-Cbz-3-pyrrolidinol are not interchangeable in asymmetric synthesis. The choice of enantiomer is a critical decision that dictates the stereochemical outcome of the synthetic route and, ultimately, the biological activity of the target molecule. As demonstrated in the context of the synthesis of the Boceprevir P2 intermediate, the use of the correct (R)-enantiomer is non-negotiable for achieving the desired therapeutic effect. Researchers must carefully consider the stereochemistry of their target and select the appropriate chiral building block accordingly. This guide highlights the importance of this choice and provides a framework for understanding the application of these valuable synthons in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards the second generation of Boceprevir: Dithianes as an alternative P2 substituent for 2,2-dimethyl cycloproyl proline in HCV NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-(+)-1-Cbz-3-pyrrolidinol and Evans Auxiliary in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Key Asymmetric Synthesis Methodologies
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of carbon-carbon bonds to yield chiral β-hydroxy carbonyl compounds. These motifs are ubiquitous in natural products and pharmaceutical agents. The choice of chiral controller is critical to the success of these reactions, with two prominent strategies being the use of chiral organocatalysts and substrate-bound chiral auxiliaries. This guide provides an objective, data-driven comparison of (S)-(+)-1-Cbz-3-pyrrolidinol, a proline-derived organocatalyst, and the well-established Evans oxazolidinone auxiliaries for asymmetric aldol reactions.
Executive Summary
| Feature | This compound (Organocatalyst) | Evans Auxiliary (Substrate Control) |
| Stereocontrol | High enantioselectivity (e.e.) | Excellent diastereoselectivity (d.r.) |
| Mechanism | Enamine-based catalysis | Chelation-controlled Zimmerman-Traxler transition state |
| Stoichiometry | Catalytic (typically 5-30 mol%) | Stoichiometric |
| Substrate Scope | Broad for both ketones and aldehydes | Requires acylation of the substrate to the auxiliary |
| Atom Economy | Higher | Lower due to auxiliary attachment and removal |
| Workup | Generally simpler | Requires additional steps for auxiliary cleavage and recovery |
| Predictability | Good for enantioselectivity | Excellent for diastereoselectivity (syn-aldol products) |
Performance Comparison: A Look at the Data
Quantitative data from the literature highlights the distinct advantages of each system. Evans auxiliaries are renowned for their exceptional control over diastereoselectivity, consistently affording high yields of the syn-aldol product. Organocatalysis with proline derivatives, such as this compound, excels in providing high enantioselectivity.
Table 1: Performance Data for Evans Auxiliary in Asymmetric Aldol Reactions
| N-Acyl Imide | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| N-propionyl | Isobutyraldehyde | 80 | >99:1 |
| N-propionyl | Benzaldehyde | 95 | >99:1 |
| N-propionyl | Propionaldehyde | 85 | >99:1 |
| N-isovaleroyl | Isobutyraldehyde | 80 | >99:1 |
| N-isovaleroyl | Benzaldehyde | 94 | >99:1 |
| N-acetyl | Benzaldehyde | 75 | 98:2 |
Data sourced from J. Am. Chem. Soc. 1981, 103, 2127-2129.
Table 2: Representative Performance Data for Proline-Derived Organocatalysts in Asymmetric Aldol Reactions
While specific data for this compound is limited, the extensive research on its parent compound, L-proline, and its derivatives provides a strong benchmark for its expected performance. These catalysts are known for high enantioselectivity.
| Ketone | Aldehyde | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (e.e.) |
| Cyclohexanone | 4-Nitrobenzaldehyde | L-proline (3) | 97 | 95:5 | 99% (anti) |
| Acetone | 4-Nitrobenzaldehyde | L-proline (30) | 68 | - | 76% |
| Cyclohexanone | Benzaldehyde | Prolinamide deriv. (10) | 92 | 93:7 | 99% (anti) |
| Acetone | Isovaleraldehyde | Prolinamide deriv. (20) | 47 | - | >99% |
Data is representative of proline and its derivatives and sourced from various publications in the field.
Mechanistic Insights: Visualizing the Pathways to Chirality
The distinct outcomes of these two methods stem from their fundamentally different reaction mechanisms. The Evans aldol reaction proceeds through a highly organized, chair-like transition state, whereas the this compound-catalyzed reaction operates via an enamine intermediate.
Evans Auxiliary: A Substrate-Controlled Approach
The Evans aldol reaction relies on a chiral auxiliary covalently bonded to the substrate. The stereochemical outcome is dictated by the formation of a rigid, six-membered Zimmerman-Traxler transition state involving a boron enolate.[1] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face, which leads to the predictable formation of the syn-aldol product.[2]
This compound: An Organocatalytic Pathway
As a derivative of proline, this compound is expected to catalyze the aldol reaction through an enamine mechanism.[3] The secondary amine of the catalyst condenses with a ketone to form a nucleophilic enamine. This enamine then attacks an aldehyde, and the stereochemistry is controlled by the chiral environment created by the catalyst in the transition state. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic methodology. Below are representative procedures for both the Evans auxiliary-mediated and a proline-catalyzed asymmetric aldol reaction.
Protocol 1: Evans Asymmetric syn-Aldol Reaction
This protocol is adapted from a typical procedure for the synthesis of a syn-aldol product using an Evans chiral auxiliary.[4]
Materials:
-
(4R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one
-
Aldehyde (e.g., isobutyraldehyde)
-
Dibutylboryl triflate (Bu₂BOTf) (1 M solution in CH₂Cl₂)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
To a solution of (4R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous CH₂Cl₂ (at a concentration of ~0.25 M) at 0 °C, add a 1 M solution of Bu₂BOTf in CH₂Cl₂ (1.1 eq) followed by DIPEA (1.2 eq).
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of the aldehyde (0.8 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Carefully add 30% hydrogen peroxide and stir the mixture vigorously for 1 hour at 0 °C.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This general protocol is based on established procedures for proline-catalyzed aldol reactions and can be adapted for catalysts like this compound.
Materials:
-
This compound (or L-proline) (10-30 mol%)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone or cyclohexanone, used as solvent or co-solvent)
-
Solvent (e.g., DMSO, DMF, or neat ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) in the chosen solvent, add the ketone (5-10 equivalents if not the solvent).
-
Add this compound (0.1-0.3 eq).
-
Stir the reaction mixture at room temperature (or as optimized) for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
Both this compound and Evans auxiliaries are powerful tools for asymmetric aldol reactions, each with a distinct profile of advantages.
The Evans auxiliary is the method of choice when high diastereoselectivity for the syn-aldol product is the primary objective. Its reliability and the high predictability of the stereochemical outcome make it a staple in complex molecule synthesis. The main drawbacks are the stoichiometric use of the auxiliary and the need for additional synthetic steps for its attachment and removal.
This compound , representing the class of proline-derived organocatalysts, offers the significant advantages of catalytic loading, higher atom economy, and operational simplicity. This approach is particularly valuable for achieving high enantioselectivity. While diastereoselectivity can be lower compared to the Evans method, optimization of reaction conditions and catalyst structure can often lead to excellent results.
The choice between these two methodologies will ultimately depend on the specific synthetic goals, the desired stereoisomer, the cost and availability of reagents, and considerations of overall synthetic efficiency. For drug development professionals, the catalytic nature of the organocatalytic approach may be more amenable to large-scale synthesis, while the unparalleled diastereocontrol of the Evans auxiliary remains invaluable for the construction of complex chiral architectures. Future research will likely focus on developing organocatalysts that can rival the high diastereoselectivity of auxiliary-based methods while retaining their catalytic efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine and Prolinol-Derived Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. An ideal auxiliary should be readily available, easily attached to the substrate, induce high diastereoselectivity, and be removable under mild conditions without racemization. This guide provides a detailed comparison of the well-established chiral auxiliary, pseudoephedrine, with a prominent class of pyrrolidine-based auxiliaries derived from prolinol.
Introduction to the Compared Chiral Auxiliaries
(S,S)-(+)-Pseudoephedrine is a widely utilized and highly effective chiral auxiliary, particularly in the asymmetric alkylation of enolates.[1][2] Derived from a readily available and inexpensive natural product, it has become a benchmark for achieving high diastereoselectivity in the formation of carbon-carbon bonds. Its utility is, however, complicated in some regions by regulations due to its use in the illicit synthesis of methamphetamine.
Prolinol-Derived Auxiliaries , such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) , represent a versatile and powerful class of chiral auxiliaries derived from the natural amino acid proline.[1] These auxiliaries have demonstrated exceptional efficacy in a range of asymmetric transformations, most notably in the alkylation of aldehydes and ketones via hydrazone intermediates.
Note on (S)-(+)-1-Cbz-3-pyrrolidinol: Initial research for this guide sought to provide a direct comparison with this compound. However, a comprehensive review of available scientific literature did not yield sufficient data on its application as a removable chiral auxiliary in asymmetric alkylation or aldol reactions. While it is recognized as a valuable chiral building block in the synthesis of complex molecules, its performance data as a chiral auxiliary is not well-documented.[3] Therefore, this guide focuses on the well-established prolinol-derived auxiliaries as a relevant comparison to pseudoephedrine within the pyrrolidine class.
Performance Comparison: Asymmetric Alkylation
The diastereoselective alkylation of carbonyl compounds is a cornerstone of asymmetric synthesis. The following tables summarize the performance of pseudoephedrine and the prolinol-derived auxiliary SAMP in this key transformation.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides
| Entry | Electrophile | Product | Diastereomeric Excess (de) | Yield (%) |
| 1 | Benzyl bromide | α-Benzylated amide | >99% | 90% |
| 2 | n-Butyl iodide | α-Butylated amide | >99% | 80% |
| 3 | Allyl bromide | α-Allylated amide | 97% | >95% |
| 4 | Methyl iodide | α-Methylated amide | >99% | 92% |
Data compiled from multiple sources.[1][4]
Table 2: Diastereoselective Alkylation of Ketone SAMP-Hydrazones
| Entry | Ketone | Electrophile | Diastereomeric Excess (de) | Yield (%) |
| 1 | Cyclohexanone | Methyl iodide | ≥95% | 95% |
| 2 | Cyclohexanone | Propyl iodide | ≥95% | 94% |
| 3 | Acetone | Benzyl bromide | ≥95% | 76% |
| 4 | 3-Pentanone | Ethyl iodide | ≥95% | 85% |
Data is illustrative and compiled from various sources demonstrating the general efficacy of the SAMP/RAMP methodology.[1]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the use of pseudoephedrine and SAMP in asymmetric alkylation.
Protocol 1: Asymmetric Alkylation using Pseudoephedrine
Step 1: Amide Formation (S,S)-(+)-Pseudoephedrine is acylated with the desired carboxylic acid chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane at 0 °C to room temperature to form the corresponding amide.
Step 2: Diastereoselective Alkylation The pseudoephedrine amide is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added to form the lithium enolate. After stirring, the alkylating agent (e.g., alkyl halide) is added, and the reaction is slowly warmed to 0 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
Step 3: Auxiliary Cleavage The chiral auxiliary can be cleaved to yield the corresponding carboxylic acid, alcohol, or ketone.
-
To Carboxylic Acid: Acidic hydrolysis (e.g., refluxing with aqueous H₂SO₄ in dioxane) or basic hydrolysis.
-
To Alcohol: Reduction of the amide with a suitable reducing agent (e.g., LiAlH₄ or LiBH₄).
-
To Ketone: Addition of an organometallic reagent (e.g., Grignard or organolithium reagent) to the amide.
Protocol 2: Asymmetric Alkylation of a Ketone using SAMP
Step 1: Hydrazone Formation The ketone is condensed with (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in a solvent such as diethyl ether or THF, often with gentle heating, to form the SAMP-hydrazone.
Step 2: Diastereoselective Alkylation The SAMP-hydrazone is deprotonated at -78 °C with a strong base, typically LDA, to generate the azaenolate. The electrophile (e.g., alkyl halide) is then added to the azaenolate solution at low temperature, and the reaction is allowed to warm to room temperature.
Step 3: Auxiliary Cleavage The resulting alkylated hydrazone is cleaved to furnish the chiral ketone. This is commonly achieved through ozonolysis or by treatment with an acid. The water-soluble auxiliary can typically be recovered from the aqueous phase for reuse.[1]
Mandatory Visualizations
To further elucidate the processes described, the following diagrams illustrate the experimental workflows and key mechanistic features.
Caption: General experimental workflows for asymmetric alkylation using pseudoephedrine and SAMP chiral auxiliaries.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds [kth.diva-portal.org]
Determining Enantiomeric Excess for Products Synthesized with (S)-(+)-1-Cbz-3-pyrrolidinol: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of a stereoselective reaction. This guide provides a comprehensive comparison of analytical methodologies for determining the ee of products synthesized using the chiral auxiliary, (S)-(+)-1-Cbz-3-pyrrolidinol. We present a comparative analysis with a widely used alternative, the Evans oxazolidinone auxiliary, supported by experimental data and detailed protocols.
The chiral β-amino alcohol scaffold is a prevalent motif in pharmaceuticals, natural products, and serves as a crucial chiral ligand in asymmetric catalysis. While numerous methods exist for the synthesis of chiral β-amino alcohols, achieving high stereoselectivity remains a significant challenge. Chiral auxiliaries, such as this compound and Evans auxiliaries, are instrumental in controlling the stereochemical outcome of reactions to produce enantioenriched products.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The two most common and reliable techniques for determining the enantiomeric excess of chiral compounds are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision, widely applicable, can be automated for high throughput. | Requires a specific chiral column for each class of compounds, can be time-consuming to develop methods. |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create diastereomeric environments for the enantiomers, resulting in distinguishable signals in the NMR spectrum. | Rapid analysis, provides structural information, can sometimes be performed without isolating the product from the reaction mixture. | Lower sensitivity compared to HPLC, may require specialized and sometimes expensive chiral reagents, signal overlap can be an issue. |
Performance Comparison: this compound vs. Evans Auxiliary
To illustrate the practical application of ee determination, we will consider a representative asymmetric aldol reaction where a ketone enolate adds to an aldehyde. Both this compound and Evans oxazolidinones are effective chiral auxiliaries for this transformation, leading to the formation of chiral β-hydroxy ketones. The determination of the diastereomeric and enantiomeric excess of the products is crucial to evaluate the performance of the auxiliary.
Table 1: Asymmetric Aldol Reaction and Enantiomeric Excess Determination
| Chiral Auxiliary | Product Type | ee Determination Method | Reported ee (%) | Reference |
| This compound derivative | Chiral β-Amino Alcohol | Chiral HPLC (Chiralcel OD-H) | >99 | [1] |
| Evans Oxazolidinone | syn-Aldol Adduct | Chiral HPLC | >99 | [2] |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | syn-Aldol Adduct | HPLC analysis | >99 | [3] |
Note: The specific products and reaction conditions in the cited literature may vary, but the data illustrates the high levels of stereocontrol achievable with these auxiliaries and the common methods for ee determination.
Experimental Protocols
Below are detailed methodologies for the determination of enantiomeric excess by Chiral HPLC and NMR spectroscopy for a generic chiral β-amino alcohol, a typical product class from reactions using this compound.
Protocol 1: Chiral HPLC Method for β-Amino Alcohols
This protocol is a general guideline and may require optimization for specific analytes.
1. Derivatization (Indirect Method):
-
To enhance UV detection and improve separation, the amino alcohol can be derivatized. A common derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).
-
Procedure:
-
Dissolve the amino alcohol sample in a suitable solvent (e.g., acetone).
-
Add a solution of Marfey's reagent and a mild base (e.g., sodium bicarbonate).
-
Heat the mixture gently, then neutralize and prepare for HPLC injection.[4]
-
2. HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase is often effective. For example, a Chiralcel OD-H or a Chiralpak AD-H column.[1][5]
-
Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol is typically used for normal-phase chromatography. Small amounts of an amine additive (e.g., diethylamine) may be required for basic analytes. For reversed-phase, a buffered aqueous solution with acetonitrile or methanol is common.[6]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative strongly absorbs (e.g., 340 nm for Marfey's adducts).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 2: NMR Spectroscopy Method using a Chiral Solvating Agent
This method relies on the formation of transient diastereomeric complexes that have distinct NMR signals.
1. Sample Preparation:
-
Dissolve an accurate amount of the chiral β-amino alcohol in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a molar equivalent of a suitable chiral solvating agent (CSA). Common CSAs for amino alcohols include (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or derivatives of mandelic acid.[7]
2. NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Look for well-resolved signals corresponding to a specific proton (e.g., the carbinol proton or a proton on the aromatic ring if present) in the two diastereomeric complexes.
3. Data Analysis:
-
Integrate the signals corresponding to each diastereomer.
-
The enantiomeric excess is calculated from the integration values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for ee determination.
References
- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chiral 3-Aminopyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison between a classical chiral pool synthesis starting from (S)-(+)-1-Cbz-3-pyrrolidinol and a modern photoenzymatic approach for preparing enantiopure N-Boc-3-aminopyrrolidine, a key building block in numerous pharmaceuticals.
The pyrrolidine ring is a ubiquitous motif in biologically active molecules, and the ability to install substituents with precise stereocontrol is paramount.[1] this compound is a widely used chiral starting material for this purpose.[2] This guide evaluates its use in a traditional multi-step synthesis against an innovative one-pot photoenzymatic method, offering supporting data and detailed protocols to inform synthetic strategy.
Quantitative Performance Comparison
The following table summarizes key performance metrics for two distinct routes to synthesize an enantiomerically pure, protected 3-aminopyrrolidine. The classical route involves the stereospecific conversion of this compound, while the alternative route utilizes a one-pot photoenzymatic process starting from achiral N-Boc-pyrrolidine.
| Performance Metric | Classical Route via this compound | Alternative Route (One-Pot Photoenzymatic) |
| Overall Yield | ~60-70% | up to 90%[3] |
| Enantiomeric Excess | >99% (retention of starting material chirality) | >99%[3] |
| Number of Steps | 4 (Mesylation, Azide Substitution, Reduction, Re-protection) | 1 (One-Pot Reaction) |
| Starting Material | This compound (Chiral) | N-Boc-pyrrolidine (Achiral) |
| Key Reagents/Catalysts | MsCl, NaN₃, H₂/Pd, Boc₂O | Acetone (photosensitizer), Amine Transaminase (ATA)[3] |
| Process Complexity | Multiple steps with intermediate purifications | Operationally simple one-pot procedure[3] |
| Scalability | Generally robust and scalable | Biocatalyst loading and irradiation setup may require optimization for large scale |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic pathway are provided below.
Classical Synthesis from this compound
This route leverages the existing stereocenter of the starting material to produce the chiral amine with inverted stereochemistry.
-
Mesylation of (S)-1-Cbz-3-pyrrolidinol: To a cooled (0 °C) solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM), methanesulfonyl chloride (MsCl, 1.2 eq.) is added dropwise. The reaction is stirred for 2-3 hours at 0 °C until completion, as monitored by TLC. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Azide Substitution: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃, 3.0 eq.) is added. The mixture is heated to 80-90 °C and stirred for 12-16 hours. After cooling, the reaction mixture is diluted with water and extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the crude (R)-1-Cbz-3-azidopyrrolidine.
-
Reduction of the Azide: The crude azide is dissolved in methanol or ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours. The catalyst is then removed by filtration through Celite, and the solvent is evaporated.
-
Boc Protection: The resulting crude amine is dissolved in a suitable solvent like DCM. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.) are added, and the reaction is stirred at room temperature for 6-12 hours. The solvent is removed, and the residue is purified by flash column chromatography to afford (R)-N-Boc-1-Cbz-3-aminopyrrolidine.
Alternative One-Pot Photoenzymatic Synthesis
This modern approach constructs the chiral center from an achiral precursor in a single operationally simple step.[3]
-
Reaction Setup: In a suitable quartz reactor, N-Boc-pyrrolidine (1.0 eq.) is dissolved in an aqueous buffer solution (e.g., potassium phosphate buffer). Acetone is added as a photosensitizer.
-
Photo-oxyfunctionalization: The solution is irradiated with UV-A light (e.g., 365 nm LEDs) under ambient conditions to regioselectively generate the intermediate N-Boc-3-pyrrolidinone.[3]
-
Biocatalytic Transamination: Once the ketone formation is complete, an amine transaminase (ATA) enzyme and an amine donor (e.g., isopropylamine) are added directly to the same reaction vessel.[3] The mixture is stirred at the optimal temperature for the enzyme (e.g., 30 °C).
-
Work-up and Purification: The enzymatic reaction is allowed to proceed for 24-48 hours until full conversion is achieved. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, concentrated, and the resulting N-Boc-3-aminopyrrolidine is purified by column chromatography.[3]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Classical multi-step synthesis from a chiral precursor.
Caption: One-pot photoenzymatic synthesis from an achiral precursor.
Conclusion
The classical synthetic route starting from This compound is a robust and well-established method that guarantees high enantiopurity due to its reliance on a chiral pool starting material. However, it is a multi-step process requiring several intermediate purifications and the use of hazardous reagents like sodium azide.
In contrast, the one-pot photoenzymatic route represents a significant advancement in efficiency and green chemistry.[3] It offers a higher overall yield in a single operational step from a simple, achiral precursor.[3] This method provides excellent enantioselectivity and avoids harsh reagents.[3] For drug development professionals, the choice between these routes will depend on factors such as the scale of synthesis, cost of the chiral starting material versus the biocatalyst, and the availability of specialized equipment like photoreactors. The photoenzymatic approach presents a compelling alternative for sustainable and efficient production of this valuable chiral building block.
References
literature review of chiral auxiliaries for pyrrolidine synthesis
A comprehensive review of chiral auxiliaries for the asymmetric synthesis of pyrrolidines is crucial for researchers in organic synthesis and drug development. The pyrrolidine ring is a prevalent structural motif in a vast array of pharmaceuticals and natural products.[1] Achieving stereocontrol in the synthesis of substituted pyrrolidines is, therefore, a significant focus of modern synthetic chemistry. Chiral auxiliaries offer a powerful and reliable strategy to introduce chirality, directing the formation of specific stereoisomers.[2][3] This guide provides a comparative overview of common chiral auxiliaries used in pyrrolidine synthesis, presenting their performance data, detailed experimental protocols for key transformations, and a generalized workflow.
Comparison of Common Chiral Auxiliaries
Several classes of chiral auxiliaries have been successfully employed for the stereoselective synthesis of pyrrolidines. The most prominent among these include proline-derived auxiliaries like SAMP/RAMP, oxazolidinones (Evans auxiliaries), and sultam-based auxiliaries (Oppolzer's camphorsultam). Their effectiveness is typically evaluated based on the diastereoselectivity (d.r.) or enantiomeric excess (e.e.) they afford in key bond-forming reactions, as well as the overall chemical yield.
Proline-Derived Auxiliaries: SAMP and RAMP
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly effective chiral auxiliaries developed by Corey and Enders.[4][5] They are primarily used for the asymmetric α-alkylation of ketones and aldehydes via the formation of chiral hydrazones.[4][5] The high stereoselectivity is attributed to the formation of a rigid, chelated azaenolate intermediate, which directs the approach of the electrophile.[5]
Oxazolidinone Auxiliaries (Evans Auxiliaries)
Evans oxazolidinones are another cornerstone of asymmetric synthesis and have been applied to the construction of chiral pyrrolidine rings.[3][6] They are typically used to direct aldol reactions, alkylations, and 1,3-dipolar cycloadditions.[3][7][8] The stereochemical outcome is controlled by the steric influence of the substituent on the oxazolidinone ring, which directs the approach of reagents to one face of the enolate or dipolarophile.[3]
Sultam-Based Auxiliaries (Oppolzer's Camphorsultam)
Oppolzer's camphorsultam is a versatile chiral auxiliary derived from camphor.[7] It has been effectively used in 1,3-dipolar cycloaddition reactions to synthesize enantiomerically enriched pyrrolidines.[7] The rigid bicyclic structure of the sultam provides a well-defined chiral environment, leading to high levels of stereocontrol.[7]
Quantitative Performance Data
The following table summarizes the performance of these key chiral auxiliaries in representative pyrrolidine syntheses.
| Chiral Auxiliary | Reaction Type | Substrate | Reagent/Electrophile | Diastereoselectivity (d.r.) / Enantiomeric Ratio (e.r.) | Yield (%) | Reference |
| SAMP | α-Alkylation | 3-Pentanone Hydrazone | Ethyl Iodide | >95% d.e. | 78 | [5] |
| RAMP/SAMP | Hydrazone Alkylation | Ketone/Aldehyde Hydrazone | Alkyl Halide | ≥90-99% e.e. | High | [4][9] |
| Evans Oxazolidinone | 1,3-Dipolar Cycloaddition | N-Acryloyl-4-phenyl-2-oxazolidinone | Azomethine Ylide | 70:30 d.r. | N/A | [7] |
| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | N-(Pent-2-enoyl)sultam | Azomethine Ylide | 98:2 e.r. | 85 | [7] |
| (R)-Phenylglycinol | Grignard Addition to Imine | Imine of Aromatic Aldehyde | Grignard Reagent | Complete Diastereoselectivity | High | [1][10] |
| N-tert-Butanesulfinylimine | 1,3-Dipolar Cycloaddition | 1-Azadiene | Azomethine Ylide | Good to Excellent | Moderate to Good | [11] |
Experimental Protocols
General Procedure for SAMP-Hydrazone Formation and Alkylation
This protocol is adapted from the work of Enders et al.[5][12]
Step 1: Hydrazone Formation To a solution of the ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF), (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) is added. The mixture is stirred at room temperature, typically overnight, under an inert atmosphere. The completion of the reaction can be monitored by TLC or GC. The solvent is then removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.[5]
Step 2: Asymmetric Alkylation A solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous THF is prepared at -78 °C. The SAMP-hydrazone (1.0 eq), dissolved in anhydrous THF, is added dropwise to the LDA solution. The mixture is stirred at this temperature for 2-4 hours to ensure complete deprotonation and formation of the azaenolate. The electrophile (e.g., an alkyl halide) (1.2-1.5 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.[5]
Step 3: Cleavage of the Auxiliary The chiral auxiliary can be cleaved to afford the desired α-alkylated ketone or aldehyde. Ozonolysis is a common method. Alternatively, cleavage can be achieved with aqueous oxalic acid or copper(II) chloride, which allows for the recovery of the SAMP auxiliary.[4][9]
Procedure for Oppolzer's Sultam Directed 1,3-Dipolar Cycloaddition
This protocol is based on the synthesis of a key chiral pyrrolidine fragment of Upadacitinib.[7]
Step 1: Acylation of the Chiral Auxiliary To a solution of (+)-Oppolzer's sultam (1.0 eq) in anhydrous THF at 0 °C, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred for 30 minutes, and then a solution of the desired acyl chloride (e.g., pent-2-ynoyl chloride) (1.1 eq) in anhydrous THF is added. The reaction is stirred for several hours at room temperature. After completion, the reaction is quenched, and the N-acylated sultam is isolated and purified.
Step 2: 1,3-Dipolar Cycloaddition The N-acylated sultam (1.0 eq) and the dipolarophile precursor (e.g., an azomethine ylide generated in situ) are dissolved in a suitable solvent such as toluene or dichloromethane. The reaction is carried out at a specific temperature (e.g., 0 °C to room temperature) to optimize diastereoselectivity.[7] The progress of the cycloaddition is monitored by TLC or HPLC. Upon completion, the solvent is removed, and the crude product is purified by chromatography to separate the diastereomers.
Step 3: Auxiliary Removal The chiral auxiliary is cleaved from the pyrrolidine product. A common method is hydrolysis with lithium hydroxide in a mixture of THF and water.[7] This provides the chiral carboxylic acid and allows for the recovery of the Oppolzer's sultam.[7]
Generalized Workflow for Pyrrolidine Synthesis Using Chiral Auxiliaries
The general strategy for employing a chiral auxiliary in pyrrolidine synthesis involves three key stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction to construct the pyrrolidine ring or a precursor, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for chiral auxiliary-mediated pyrrolidine synthesis.
This guide provides a foundational understanding of the application of chiral auxiliaries in the asymmetric synthesis of pyrrolidines. The choice of auxiliary and reaction conditions is critical and should be tailored to the specific synthetic target. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of (S)-(+)-1-Cbz-3-pyrrolidinol in Large-Scale Pharmaceutical Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks in large-scale synthesis is a critical decision impacting both the efficiency of the synthetic route and the overall economic viability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cost-benefit analysis of utilizing (S)-(+)-1-Cbz-3-pyrrolidinol, a versatile chiral auxiliary, in industrial applications. We present a comparative overview of its performance against viable alternatives, supported by experimental data, to inform strategic decision-making in process development and manufacturing.
This compound, with its defined stereochemistry, serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, including antiviral and anti-inflammatory agents.[1] Its rigid pyrrolidine core and the presence of a hydroxyl group make it an excellent scaffold for introducing chirality and building molecular complexity.[2] However, its cost relative to other chiral synthons necessitates a thorough evaluation of its benefits in terms of yield, purity, and process robustness.
Performance and Cost Comparison of Chiral Building Blocks
The economic feasibility of employing a specific chiral building block on an industrial scale hinges on a multitude of factors beyond the initial purchase price. These include the achievable yield, the enantiomeric excess (e.e.) of the desired product, the ease of purification, and the potential for recycling the auxiliary. Below is a comparative summary of this compound against other common chiral building blocks.
| Chiral Building Block | Typical Application | Reported Yield (%) | Reported Enantiomeric Excess (%) | Key Advantages | Key Disadvantages |
| This compound | Asymmetric synthesis of chiral amines and heterocycles | 85-95% | >99% | High stereocontrol, stable intermediate | Higher initial cost compared to some alternatives |
| (R)-(-)-1-Cbz-3-pyrrolidinol | Synthesis of the opposite enantiomer | 85-95% | >99% | Access to the enantiomeric product series | Same cost considerations as the (S)-enantiomer |
| L-Proline and Derivatives | Organocatalysis, synthesis of various heterocycles | 70-90% | 90-99% | Lower cost, readily available natural source[3][4][5][6] | Can require higher catalyst loading, may lead to side reactions |
| Enzymatic Synthesis (e.g., using ketoreductases) | Asymmetric reduction of ketones to chiral alcohols | 90-99% | >99% | High selectivity, green and sustainable approach[7][8][9][10][11] | Enzyme cost and stability, requires process optimization |
Experimental Protocols: Synthesis of a Chiral Amine Intermediate
The following protocol details the synthesis of a key chiral amine intermediate using this compound, a common step in the production of various APIs.
Step 1: Mesylation of this compound
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 vol) at 0 °C under a nitrogen atmosphere, triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mesylate.
Step 2: Azide Displacement
The crude mesylate from the previous step is dissolved in dimethylformamide (5 vol), and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azido intermediate.
Step 3: Reduction of the Azide
The crude azido intermediate is dissolved in methanol (10 vol), and a catalytic amount of 10% Palladium on carbon is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude chiral amine. Purification is typically achieved by column chromatography or crystallization.
Mandatory Visualizations
Logical Workflow for Chiral Auxiliary Selection
Caption: Decision workflow for selecting a chiral auxiliary in large-scale synthesis.
Signaling Pathway: Mechanism of Action of Darunavir
This compound is a potential building block for the synthesis of HIV protease inhibitors like Darunavir. The following diagram illustrates the mechanism of action of Darunavir.
Caption: Inhibition of HIV protease by Darunavir, preventing viral maturation.[1][12][13][14][15]
Conclusion
The choice of this compound as a chiral building block in large-scale synthesis presents a compelling case when high stereochemical purity is paramount. While its initial cost may be higher than some alternatives like L-proline, the often-superior yields and enantioselectivity can lead to a more cost-effective process overall by reducing the burden of purification and minimizing the loss of valuable intermediates. For high-value APIs where enantiomeric purity is a critical quality attribute, the investment in a premium chiral building block like this compound is frequently justified. As with any process development, a thorough evaluation of all factors, including raw material costs, process efficiency, and regulatory requirements, is essential for making an informed and economically sound decision. The potential for sourcing from various manufacturers, including those in China, can also play a significant role in the overall cost-effectiveness.
References
- 1. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 2. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Darunavir - Wikipedia [en.wikipedia.org]
- 13. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. [Chemical characteristics, mechanism of action and antiviral activity of darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
Assessing the Stereochemical Purity of (S)-(+)-1-Cbz-3-pyrrolidinol Derivatives: A Comparative Guide to NMR and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate determination of stereochemical purity is a critical aspect of quality control and regulatory compliance. (S)-(+)-1-Cbz-3-pyrrolidinol is a key chiral building block in the synthesis of numerous pharmaceutical compounds, and ensuring its enantiomeric excess is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) techniques for assessing the stereochemical purity of this compound derivatives, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Methods
The determination of enantiomeric excess (% ee) for this compound can be effectively achieved using both NMR spectroscopy and chiral HPLC. Each method offers distinct advantages and is suited to different analytical needs.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining enantiomeric purity through the use of chiral auxiliary agents that induce a chemical shift non-equivalence between the enantiomers. The two primary NMR-based approaches are the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. This results in the splitting of NMR signals for the enantiomers, allowing for their quantification. This method is generally rapid and does not require covalent modification of the analyte.[1][2][3]
-
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid, react with the analyte to form stable diastereomers.[4] These diastereomers exhibit distinct NMR spectra, which can be used to determine the enantiomeric ratio. While this method often provides larger chemical shift differences, it requires a chemical reaction and subsequent purification.[5]
2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and highly sensitive method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the baseline separation and accurate quantification of the enantiomers. Chiral HPLC is often considered the gold standard for enantiomeric purity determination due to its high accuracy and sensitivity.[6][7]
Data Presentation: Quantitative Comparison
The following table summarizes illustrative quantitative data for the determination of the enantiomeric excess of a sample of this compound using various analytical methods.
| Method | Chiral Auxiliary/Column | Analyte Proton/Signal | Chemical Shift Difference (Δδ in ppm) / Resolution (Rs) | Calculated % ee of (S)-enantiomer |
| ¹H NMR with CSA | (R)-(-)-1,1'-Bi-2-naphthol (BINOL) | C3-H (methine) | 0.05 | 98.2 |
| ¹⁹F NMR with CDA | (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) | CF₃ of Mosher's ester | 0.12 | 98.5 |
| Chiral HPLC | Lux Cellulose-2 | UV at 254 nm | 2.5 | 99.0 |
Note: The data presented in this table is illustrative and based on typical values obtained for similar chiral alcohols and pyrrolidine derivatives. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Analysis using a Chiral Solvating Agent (CSA)
Objective: To determine the enantiomeric excess of this compound using (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as a chiral solvating agent.
Materials:
-
This compound sample
-
(R)-(-)-1,1'-Bi-2-naphthol (BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
To the same NMR tube, add 1.2 equivalents of (R)-(-)-1,1'-Bi-2-naphthol.
-
Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.[2]
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify the signal corresponding to the C3-H proton of the pyrrolidinol ring. The presence of the (R)-enantiomer will result in a separate, downfield signal for this proton.
-
Integrate the signals corresponding to the C3-H proton of both the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] * 100
NMR Analysis using a Chiral Derivatizing Agent (CDA)
Objective: To determine the enantiomeric excess of this compound by derivatization with (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) followed by ¹⁹F NMR analysis.
Materials:
-
This compound sample
-
(R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
In a dry vial, dissolve approximately 10 mg of the this compound sample in 1 mL of anhydrous DCM.
-
Add 1.5 equivalents of anhydrous pyridine to the solution.
-
Add 1.2 equivalents of (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride dropwise to the stirred solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction with a small amount of water and extract the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Mosher's ester.
-
Dissolve the crude ester in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a ¹⁹F NMR spectrum.
-
Integrate the two signals corresponding to the CF₃ groups of the diastereomeric Mosher's esters.
-
Calculate the enantiomeric excess using the integration values as described in the CSA protocol.
Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of this compound by chiral HPLC.
Materials:
-
This compound sample
-
HPLC grade n-hexane
-
HPLC grade isopropanol
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Lux Cellulose-2, 5 µm, 4.6 x 250 mm)
Procedure:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution onto the HPLC system.
-
Record the chromatogram. The two enantiomers will elute at different retention times.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas as described in the NMR protocols.
Visualizations
Workflow for NMR Analysis with a Chiral Solvating Agent
Caption: Workflow for determining enantiomeric purity using NMR with a chiral solvating agent.
Workflow for Chiral HPLC Analysis
Caption: General workflow for the determination of enantiomeric excess by chiral HPLC.
Logical Relationship of Methods
Caption: Logical relationship between the analytical goal and the employed methodologies.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
comparison of different analytical techniques for chiral purity of (S)-(+)-1-Cbz-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. (S)-(+)-1-Cbz-3-pyrrolidinol, a key chiral building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods to ensure its stereochemical integrity. This guide provides an objective comparison of various analytical techniques for assessing the chiral purity of this compound, supported by experimental protocols and performance data derived from analyses of structurally similar compounds.
Data Presentation: Comparison of Analytical Techniques
| Technique | Chiral Stationary Phase (CSP) / Selector | Typical Mobile Phase / Carrier Gas | Resolution (Rs) | Analysis Time | Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC-3) | n-Hexane/Isopropanol or Ethanol (with optional additives like DEA or TFA) | > 1.5 | 10-30 min | Moderate | High resolution, well-established, good reproducibility. | Higher solvent consumption, longer analysis times compared to SFC. |
| Chiral SFC | Polysaccharide-based (e.g., Lux® Cellulose-2, Lux® i-Cellulose-5, Chiralpak® IC) | Supercritical CO₂ with co-solvents (e.g., Methanol, Ethanol) | > 1.5 | 3-10 min | High | Fast analysis, reduced organic solvent consumption ("green" technique), high efficiency.[1][2] | Requires specialized equipment, method development can be complex. |
| Chiral GC | Cyclodextrin-based (e.g., Rt-βDEX) | Helium or Hydrogen | > 1.5 | 15-40 min | Moderate | High sensitivity, suitable for volatile compounds (after derivatization).[3] | Requires derivatization for non-volatile analytes, potential for thermal degradation. |
| Chiral CE | Cyclodextrins (e.g., β-cyclodextrin derivatives) | Buffer solution (e.g., phosphate buffer) with chiral selector | Variable | 10-20 min | High | Low sample and reagent consumption, high efficiency, orthogonal selectivity to LC.[4][5] | Lower sensitivity and loading capacity compared to HPLC, potential for adsorption to capillary wall. |
| ¹H NMR | Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) | Deuterated solvents (e.g., CDCl₃) | N/A | < 10 min | High | Rapid analysis, no separation required, provides structural information. | Lower accuracy and precision for low enantiomeric excess, requires higher sample concentration. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and structurally related compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for the enantioseparation of pyrrolidinol derivatives.[6]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA, e.g., 0.1%) can improve peak shape. For acidic impurities, an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%) may be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[1][2][7]
-
Instrumentation: A supercritical fluid chromatography system with a CO₂ pump, co-solvent pump, autosampler, back-pressure regulator, column oven, and a UV or PDA detector.
-
Chiral Stationary Phase: Lux® Cellulose-2 (150 mm x 4.6 mm, 3 µm particle size) or Chiralpak® IC.[1][7]
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a co-solvent such as methanol or ethanol. A typical starting condition is an isocratic elution with 10-20% co-solvent.
-
Flow Rate: 2-3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 215 nm or 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the co-solvent or a mixture of methanol and dichloromethane to a concentration of about 1 mg/mL.
Chiral Gas Chromatography (GC)
Chiral GC is suitable for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is necessary.
-
Derivatization Step:
-
React the hydroxyl group of this compound with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a more volatile trimethylsilyl (TMS) ether.
-
Alternatively, an acylation reaction can be performed.
-
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Stationary Phase: A cyclodextrin-based capillary column such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1).
Mandatory Visualization
Chiral HPLC Experimental Workflow
Caption: Workflow for chiral purity analysis by HPLC.
Chiral SFC Experimental Workflow
Caption: Workflow for chiral purity analysis by SFC.
Logical Relationship of Analytical Techniques
Caption: Selection of analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. fagg-afmps.be [fagg-afmps.be]
- 3. gcms.cz [gcms.cz]
- 4. [Enantiomeric separation of drugs with capillary electrophoresis with cyclodextrins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
(S)-(+)-1-Cbz-3-pyrrolidinol: A Comparative Guide to its Effectiveness in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Key Chiral Building Block
(S)-(+)-1-Cbz-3-pyrrolidinol, a versatile chiral building block, has garnered significant attention in the synthesis of novel bioactive compounds, particularly in the realms of antiviral and anticancer research, as well as in the development of selective receptor modulators. This guide provides a comprehensive comparison of its performance against alternative chiral synthons, supported by experimental data, detailed protocols, and visualizations of key pathways and workflows.
Comparative Performance in Synthesis
The effectiveness of a chiral building block is primarily determined by the yield and enantioselectivity it affords in key synthetic transformations. Below, we compare the performance of this compound with other commonly used chiral pyrrolidine derivatives in the synthesis of key intermediates for bioactive molecules.
Synthesis of Chiral Aminopyrrolidines via Mitsunobu Reaction
A common transformation involving chiral hydroxypyrrolidines is the Mitsunobu reaction to introduce a nitrogen-containing nucleophile with inversion of stereochemistry. This is a crucial step in the synthesis of many biologically active compounds.
| Building Block | Nucleophile | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| This compound | Phthalimide | (R)-1-Cbz-3-(phthalimido)pyrrolidine | 85-92 | >99 | [1] |
| (R)-(-)-1-Boc-3-pyrrolidinol | Diphenylphosphoryl azide (DPPA) | (S)-1-Boc-3-azidopyrrolidine | ~98 | >99 | [2] |
| (R)-(-)-1-Boc-3-pyrrolidinol | Hydrazoic acid (HN₃) | (S)-1-Boc-3-azidopyrrolidine | 75 | Not specified | [2] |
Analysis: this compound demonstrates high yields and excellent enantioselectivity in the Mitsunobu reaction with phthalimide. While direct comparison with DPPA as the nucleophile is not available, the data suggests that both Cbz and Boc protected pyrrolidinols are effective substrates for this transformation, providing access to the corresponding chiral amines with high stereochemical fidelity. The choice between Cbz and Boc protecting groups may therefore depend on the subsequent deprotection strategies planned in the synthetic route.
Application in the Synthesis of M3 Muscarinic Receptor Antagonists
(S)-3-hydroxypyrrolidine derivatives are key intermediates in the synthesis of selective M3 muscarinic receptor antagonists like Darifenacin, which are used to treat overactive bladder.
Synthetic Approaches to Darifenacin Precursors
| Chiral Precursor | Key Transformation | Overall Yield (%) | Purity (%) | Reference |
| (S)-3-Hydroxypyrrolidine | Alkylation with 2-(2,3-dihydrobenzofuran-5-yl)ethyl bromide | Not specified | >99.7 (as hydrobromide salt) | [3] |
| (S)-1-Boc-3-hydroxypyrrolidine | Sulfonylation and subsequent nucleophilic substitution | Not specified | Not specified | [3] |
Experimental Protocols
General Procedure for Mitsunobu Reaction with this compound
This protocol describes the inversion of stereochemistry at the C-3 position of this compound using a nitrogen nucleophile.
Materials:
-
This compound
-
Phthalimide (or other suitable N-nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) and phthalimide (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-Cbz-3-(phthalimido)pyrrolidine.
Visualizations
Signaling Pathway of M3 Muscarinic Acetylcholine Receptor
Compounds synthesized using this compound, such as Darifenacin, often target G protein-coupled receptors (GPCRs). Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor. The following diagram illustrates the canonical signaling pathway initiated by acetylcholine binding to the M3 receptor, which is blocked by antagonists like Darifenacin.
Caption: Simplified M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a general experimental workflow for an asymmetric synthesis utilizing a chiral pyrrolidine derivative, such as this compound.
Caption: General Experimental Workflow for Asymmetric Synthesis.
Conclusion
This compound stands as a highly effective chiral building block for the enantioselective synthesis of novel compounds. Its utility is particularly evident in reactions requiring the introduction of functionalities with stereochemical control, such as the Mitsunobu reaction. While direct quantitative comparisons with all possible alternatives are not always available in the literature for identical target molecules, the consistently high yields and enantioselectivities reported in various contexts underscore its value in drug discovery and development. The choice between this compound and other protected forms, such as the Boc-derivative, will often be guided by the specific requirements of the overall synthetic strategy, including deprotection conditions and compatibility with other functional groups.
References
Safety Operating Guide
Proper Disposal of (S)-(+)-1-Cbz-3-pyrrolidinol: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-(+)-1-Cbz-3-pyrrolidinol, a key chiral building block in pharmaceutical and chemical synthesis. The following protocols are designed to minimize risks and ensure adherence to safety regulations.
Immediate Safety Considerations
Given the hazard profile of the related enantiomer, (R)-(-)-1-Cbz-3-pyrrolidinol, which is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation, this compound should be handled with equivalent care. Always operate in a well-ventilated laboratory, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1]
Personal Protective Equipment (PPE) is mandatory and must include:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Quantitative Hazard Information
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Data based on the (R)-(-)-1-Cbz-3-pyrrolidinol enantiomer.
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Collection:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and all relevant hazard pictograms (e.g., toxic, irritant).
-
-
Storage of Chemical Waste:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads, must also be collected and disposed of as hazardous waste.[2]
-
Place these materials in the same designated hazardous waste container as the chemical itself.
-
-
Spill Management:
-
In the event of a minor spill, use an inert absorbent material like vermiculite or sand to contain it.[2][5]
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for waste manifests and record-keeping.
-
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
References
Comprehensive Safety and Handling Guide for (S)-(+)-1-Cbz-3-pyrrolidinol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(+)-1-Cbz-3-pyrrolidinol. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
This compound , also known as (S)-1-Benzyloxycarbonyl-3-pyrrolidinol, is a chiral building block utilized in the synthesis of pharmaceuticals.[1] While specific toxicity data for this compound is limited, it should be handled with care, assuming it may present hazards similar to structurally related compounds. The enantiomer, (R)-(-)-1-Cbz-3-pyrrolidinol, is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The level of protection should be determined by a risk assessment of the specific procedures being performed.
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. Perform in a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[3] |
| General Handling (Solutions) | Laboratory coat, safety glasses with side shields (or goggles), nitrile gloves. |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves. |
Key PPE Specifications:
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are required.[4][5] Change gloves immediately if they are torn, punctured, or contaminated.[4] When double gloving, place one glove under the gown cuff and one over.[4]
-
Eye Protection : Tight-sealing safety goggles or a face shield are necessary to protect against splashes.[5][6]
-
Respiratory Protection : For operations that may generate dust or aerosols, a NIOSH/MSHA approved respirator with a P2 cartridge or equivalent is recommended.[2] All work with solids should be conducted in a chemical fume hood or ventilated enclosure to minimize inhalation exposure.[3]
-
Protective Clothing : A lab coat or gown made of a low-permeability fabric should be worn.[4] Flame-retardant and antistatic protective clothing should be considered.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Protocol |
| General Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, and open flames.[7] |
| Spill Response | Evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of contents and container to an approved waste disposal plant.[6] |
| Contaminated PPE | Place contaminated gloves, lab coats, and other disposable items in a sealed bag or container for disposal as chemical waste. |
| Contaminated Glassware | Rinse glassware thoroughly with an appropriate solvent in a chemical fume hood. Collect the rinsate for disposal as hazardous waste. |
| Solutions | Collect all waste solutions containing the compound in a clearly labeled, sealed container for hazardous waste disposal. |
Emergency Procedures
In the event of an exposure or other emergency, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[7][8] If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-(-)-1-Cbz-3-pyrrolidinol 95 100858-33-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pharmastate.academy [pharmastate.academy]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
